APY29
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-N-(3H-benzimidazol-5-yl)-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-2-10(1)13-8-16(25-24-13)22-15-5-6-18-17(23-15)21-11-3-4-12-14(7-11)20-9-19-12/h3-10H,1-2H2,(H,19,20)(H3,18,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNBSTLIALIIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC5=C(C=C4)N=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to APY29: Discovery, Chemical Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
APY29 is a potent and selective small molecule modulator of the endoplasmic reticulum (ER) stress sensor, Inositol-requiring enzyme 1α (IRE1α). It exhibits a unique dual mechanism of action, acting as an ATP-competitive inhibitor of IRE1α's kinase domain while allosterically activating its endoribonuclease (RNase) domain. This distinct activity profile has established this compound as a valuable chemical probe for dissecting the complex signaling pathways of the Unfolded Protein Response (UPR) and as a potential starting point for the development of therapeutics targeting ER stress-related diseases. This guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, including detailed experimental protocols and data presented for clarity and reproducibility.
Discovery and Chemical Properties
This compound was identified through investigations into the divergent allosteric control of IRE1α's enzymatic activities. It is a type I kinase inhibitor that stabilizes the active conformation of the IRE1α kinase domain.[1] The systematic chemical name for this compound is N2-(1H-benzo[d]imidazol-6-yl)-N4-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine.[2]
Chemical Structure
The chemical structure of this compound is presented below:
Chemical Formula: C₁₇H₁₆N₈[2] Molecular Weight: 332.36 g/mol [2] CAS Number: 1216665-49-4[2]
Figure 1. Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆N₈ | [2] |
| Molecular Weight | 332.36 | [2] |
| CAS Number | 1216665-49-4 | [2] |
| Appearance | Solid Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO up to 100 mM | [2][3] |
Biological Activity and Mechanism of Action
This compound is a potent modulator of IRE1α, a key transducer of the Unfolded Protein Response (UPR). It functions as an ATP-competitive inhibitor of the IRE1α kinase domain, thereby preventing its autophosphorylation.[4][5] Paradoxically, by binding to the ATP-binding pocket and stabilizing an active-like conformation of the kinase domain, this compound allosterically activates the adjacent RNase domain of IRE1α.[4][6] This leads to the enhanced splicing of XBP1 mRNA, a critical step in the adaptive UPR pathway.[7]
Quantitative Biological Data
The following table summarizes the key in vitro potencies of this compound against IRE1α.
| Parameter | Value | Reference |
| IRE1α Autophosphorylation IC₅₀ | 280 nM | [3][4][5][7] |
| IRE1α RNase Activity EC₅₀ | 460 nM | [7] |
Signaling Pathway
This compound's mechanism of action involves the modulation of the IRE1α signaling pathway, a central arm of the UPR. The following diagram illustrates the effect of this compound on this pathway.
Diagram 1. this compound modulates the IRE1α signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro IRE1α Kinase Autophosphorylation Assay
This assay measures the ability of this compound to inhibit the autophosphorylation of the IRE1α kinase domain.
Principle: The assay quantifies the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into the recombinant IRE1α protein. Inhibition of this process by a compound is measured as a decrease in radioactivity incorporated into the protein.
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager system
Protocol:
-
Prepare a reaction mixture containing recombinant IRE1α in kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactive signal in the IRE1α band using a phosphorimager.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
In Vitro IRE1α RNase Activity Assay (FRET-based)
This assay measures the allosteric activation of IRE1α's RNase activity by this compound.
Principle: A short RNA oligonucleotide substrate containing the XBP1 cleavage site is labeled with a fluorescent reporter (e.g., FAM) at one end and a quencher (e.g., BHQ) at the other. In its intact state, the fluorescence is quenched. Upon cleavage by the IRE1α RNase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Materials:
-
Recombinant human IRE1α (cytosolic domain)
-
FRET-based RNA substrate (e.g., 5'-FAM/3'-BHQ labeled XBP1-derived hairpin)
-
RNase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound stock solution in DMSO
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing the FRET-based RNA substrate in RNase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding recombinant IRE1α.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the chosen fluorophore/quencher pair).
-
Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.
-
Plot the reaction velocity against the this compound concentration and fit the data to a suitable model to determine the EC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the in vitro characterization of this compound.
Diagram 2. General workflow for in vitro this compound characterization.
Conclusion
This compound is a pivotal tool compound for studying the intricacies of the Unfolded Protein Response. Its well-defined chemical structure and unique dual-modulatory activity on IRE1α provide researchers with a means to selectively activate the RNase function while inhibiting the kinase activity. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of ER stress and related pathologies. Further exploration of the structure-activity relationships of this compound and its analogs may lead to the development of novel therapeutics with finely tuned control over IRE1α signaling.
References
- 1. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Structure of the Ire1 autophosphorylation complex and implications for the unfolded protein response | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
APY29: A Tool for Modulating the Unfolded Protein Response Through XBP1 Splicing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of misfolded or unfolded proteins. A central mediator of the UPR is the transmembrane kinase and endoribonuclease, inositol-requiring enzyme 1α (IRE1α). Upon activation, IRE1α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor, XBP1s. XBP1s, in turn, upregulates a suite of genes aimed at restoring ER homeostasis. APY29 has emerged as a valuable chemical probe for studying this pathway. It acts as a type I kinase inhibitor of IRE1α, binding to its ATP-binding site. This binding paradoxically inhibits the kinase activity of IRE1α while allosterically activating its endoribonuclease (RNase) function, thereby promoting the splicing of XBP1 mRNA. This guide provides a comprehensive overview of this compound's mechanism, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.
Introduction to this compound and the IRE1α-XBP1 Pathway
The endoplasmic reticulum is the primary site for the folding and modification of secretory and transmembrane proteins. Perturbations to this environment lead to ER stress and the activation of the UPR. The UPR has three main branches, one of which is mediated by IRE1α.
Under ER stress, IRE1α dimerizes and autophosphorylates, which activates its C-terminal RNase domain.[1][2] The sole known substrate for this RNase activity in this context is the mRNA encoding XBP1.[3][4] The unconventional splicing of XBP1 mRNA results in a frameshift, leading to the translation of the active transcription factor XBP1s.[2] XBP1s then translocates to the nucleus to drive the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD).
This compound is a small molecule that has been characterized as a type I kinase inhibitor of IRE1α.[5] It competitively binds to the ATP-binding pocket of the kinase domain.[5] While this inhibits the autophosphorylation of IRE1α, it stabilizes the kinase domain in a conformation that allosterically enhances the activity of the adjacent RNase domain.[5] This unique mechanism of action makes this compound a powerful tool to uncouple the kinase and RNase functions of IRE1α and specifically induce XBP1 splicing independent of upstream ER stress signals.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative parameters of this compound's interaction with IRE1α. This data is crucial for designing experiments and interpreting results.
| Parameter | Value | Species | Assay Conditions | Reference |
| IRE1α Kinase Inhibition (IC50) | 280 nM | Human (recombinant) | In vitro kinase assay | [5] |
| IRE1α RNase Activation (EC50) | 460 nM | Human (recombinant) | In vitro FRET-based RNase assay | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of this compound and the experimental approaches to study its effects, the following diagrams are provided.
Caption: this compound binds to the kinase domain of IRE1α, inducing a conformational change that allosterically activates its RNase domain, leading to the splicing of XBP1u mRNA to XBP1s mRNA.
Caption: A typical experimental workflow for assessing the effect of this compound on XBP1 splicing, both in a cellular context and in a cell-free in vitro system.
Detailed Experimental Protocols
The following protocols provide a starting point for investigating the effects of this compound. Optimization may be required for specific cell lines or experimental conditions.
Cell-Based Assay for this compound-Induced XBP1 Splicing
Objective: To detect the splicing of endogenous XBP1 mRNA in cultured cells upon treatment with this compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293T, INS-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
Taq DNA polymerase and dNTPs
-
Primers for XBP1 (Human and Mouse)
-
Agarose
-
DNA loading dye
-
DNA ladder
-
Gel electrophoresis system and imaging equipment
Primer Sequences for RT-PCR:
| Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Unspliced Product Size (bp) | Spliced Product Size (bp) |
| Human | CCTTGTAGTTGAGAACCAGG | GGGGCTTGGTATATATGTGG | ~473 | ~447 |
| Mouse | ACACGCTTGGGAATGGACAC | CCATGGGAAGATGTTCTGGG | ~169 | ~143 |
Procedure:
-
Cell Seeding: Plate cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound. A typical concentration range is 1-10 µM. Include a DMSO-treated vehicle control. The treatment duration can range from 4 to 24 hours.
-
RNA Extraction: After the treatment period, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed with total RNA extraction according to the manufacturer's protocol.
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
Set up a PCR reaction with the following components: cDNA template, forward and reverse XBP1 primers, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Use the following cycling conditions as a starting point:
-
Initial denaturation: 94°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Agarose Gel Electrophoresis:
-
Prepare a 2.5-3% agarose gel to resolve the 26-nucleotide difference between the spliced and unspliced products.
-
Load the PCR products mixed with DNA loading dye into the wells.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light and document the results. The appearance of a lower molecular weight band corresponding to the spliced form of XBP1 indicates IRE1α RNase activity.
-
In Vitro IRE1α RNase Assay
Objective: To measure the direct effect of this compound on the RNase activity of recombinant IRE1α using an in vitro transcribed XBP1 RNA substrate.
Materials:
-
Recombinant human IRE1α (cytosolic domain, aa 467-977)
-
In vitro transcribed XBP1 RNA substrate (containing the splice sites) or a FRET-based XBP1 minisubstrate
-
This compound (stock solution in DMSO)
-
RNase Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KOAc, 10 mM Mg(OAc)₂, 1 mM DTT.[6]
-
RNase inhibitor
-
Stop solution (e.g., formamide-based loading buffer)
-
Urea-PAGE supplies or fluorescence plate reader
Procedure:
-
Reaction Setup:
-
In an RNase-free microfuge tube, prepare the reaction mixture by adding the RNase Assay Buffer, RNase inhibitor, and the desired concentration of this compound or DMSO vehicle control.
-
Add the recombinant IRE1α to the mixture. A typical concentration is in the nanomolar range.
-
Pre-incubate for 15-30 minutes at room temperature to allow this compound to bind to IRE1α.
-
-
Initiate Reaction: Start the reaction by adding the XBP1 RNA substrate.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Analysis:
-
For unlabeled RNA substrate: Stop the reaction by adding the stop solution. Analyze the cleavage products by Urea-PAGE followed by staining with a nucleic acid stain (e.g., SYBR Gold).
-
For FRET-based substrate: Continuously monitor the increase in fluorescence in a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in a detectable signal.
-
-
Data Analysis: Quantify the amount of cleaved product or the rate of fluorescence increase to determine the RNase activity. Compare the activity in the presence of this compound to the vehicle control.
Conclusion
This compound is a selective modulator of IRE1α activity, providing a unique means to activate XBP1 splicing while inhibiting the kinase function of IRE1α. This property makes it an invaluable tool for dissecting the downstream consequences of XBP1s activation in various physiological and pathological contexts. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this compound in their studies of the unfolded protein response and its role in health and disease. As with any chemical probe, it is essential to use appropriate controls and consider potential off-target effects in the interpretation of experimental results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities [frontiersin.org]
Foundational Research on APY29 and Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the foundational research surrounding APY29, a pivotal small molecule tool used to investigate the Inositol-requiring enzyme 1α (IRE1α) pathway of the Endoplasmic Reticulum (ER) stress response. We will explore its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the complex signaling and experimental workflows involved.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
The Endoplasmic Reticulum (ER) is a critical organelle responsible for the folding, assembly, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[1] To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[1][2]
The UPR is orchestrated by three primary ER-resident transmembrane sensors:
-
IRE1α (Inositol-requiring enzyme 1α)
-
PERK (PKR-like ER kinase)
-
ATF6 (Activating transcription factor 6)
Upon activation, these sensors initiate signaling cascades that aim to restore ER homeostasis by attenuating protein translation, increasing the production of chaperone proteins to enhance folding capacity, and promoting the degradation of misfolded proteins through ER-associated degradation (ERAD).[1] If ER stress is prolonged or severe and homeostasis cannot be restored, the UPR can switch from a pro-survival to a pro-apoptotic response.[1]
The IRE1α Signaling Pathway
IRE1α is the most evolutionarily conserved UPR sensor and functions as a bifunctional enzyme, possessing both a serine/threonine kinase domain and an endoribonuclease (RNase) domain within its cytosolic portion.[1][3] Under basal conditions, IRE1α is kept in an inactive, monomeric state, often through its association with the ER chaperone BiP.
Upon the accumulation of unfolded proteins, BiP dissociates, allowing IRE1α to oligomerize and activate its kinase domain through trans-autophosphorylation.[2][4] This phosphorylation event subsequently activates the RNase domain, which has two main functions:
-
Unconventional Splicing of XBP1 mRNA: The primary function of the activated IRE1α RNase is to catalyze the unconventional splicing of the mRNA encoding the X-box binding protein 1 (XBP1).[1][5] It excises a 26-nucleotide intron from the unspliced XBP1 (XBP1u) mRNA. This frameshift results in the translation of a potent transcription factor, spliced XBP1 (XBP1s), which upregulates a host of UPR target genes involved in protein folding, quality control, and ERAD.[6]
-
Regulated IRE1-Dependent Decay (RIDD): Under high or sustained ER stress, the IRE1α RNase can also degrade a subset of other mRNAs that are localized to the ER, a process known as RIDD.[3][6] This helps to reduce the protein load on the ER.
The intricate control of IRE1α's dual enzymatic activities is a critical node in determining cell fate under ER stress.
This compound: A Modulator of the IRE1α Pathway
This compound is an ATP-competitive, type I kinase inhibitor that has become an invaluable chemical probe for dissecting the IRE1α signaling pathway.[1][3] Unlike typical inhibitors that simply block an enzyme's function, this compound has a paradoxical effect on IRE1α's dual activities.
Mechanism of Action
This compound binds to the ATP-binding pocket within the kinase domain of IRE1α.[3][7] This binding stabilizes the kinase domain in an active conformation (DFG-in), which is the conformation typically adopted when bound to ATP.[3][6] While this action inhibits the kinase's primary function of trans-autophosphorylation, the stabilization of this active conformation allosterically activates the adjacent RNase domain.[1][3]
This allosteric activation promotes IRE1α oligomerization and triggers its RNase functions—XBP1 splicing and RIDD—even in the absence of upstream ER stress.[1][8][9] Therefore, this compound uncouples the two enzymatic activities of IRE1α: it inhibits the kinase while simultaneously activating the RNase. This unique property allows researchers to study the consequences of RNase activation independently of kinase activity and ER stress induction.
Quantitative Data
The dual activity of this compound has been characterized quantitatively through various in vitro and cellular assays. The following tables summarize key findings from the literature.
Table 1: In Vitro Activity of this compound on IRE1α
| Parameter | Value | Description | Reference |
| IC₅₀ (Autophosphorylation) | 280 nM | Concentration for 50% inhibition of IRE1α kinase autophosphorylation in a cell-free assay. | [7] |
| EC₅₀ (RNase Function) | 460 nM | Concentration for 50% effective activation of IRE1α RNase function. | [7] |
Table 2: Competition Assay Between this compound (Type I Inhibitor) and Compound 3 (Type II Inhibitor)
| Condition | Observation | Interpretation | Reference |
| Fixed [Compound 3], increasing [this compound] | Progressive reversal of RNase inhibition caused by Compound 3. | This compound competes with Compound 3 for the same ATP-binding site, and its binding activates the RNase domain, overcoming the inhibition. | [8][10] |
| Fixed [this compound], increasing [Compound 3] | Restoration of RNase inhibition. | Compound 3, a type II inhibitor, also competes for the ATP-binding site but stabilizes an inactive conformation, thereby inhibiting the RNase activity promoted by this compound. | [8][10] |
Key Experimental Protocols
Verifying the mechanism and effects of compounds like this compound requires specific and robust experimental methodologies. Below are detailed protocols for key assays used in foundational this compound research.
XBP1 Splicing Assay (via RT-PCR)
This assay is the gold standard for measuring IRE1α RNase activation in cells. It detects the 26-nucleotide size difference between the unspliced (XBP1u) and spliced (XBP1s) mRNA variants.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, INS-1) at an appropriate density and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound, a positive control (e.g., Thapsigargin or Tunicamycin to induce ER stress), and a vehicle control (e.g., DMSO) for a specified time (typically 2-6 hours).[8][9]
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the plate using a TRIzol-like reagent.
-
Extract total RNA according to the manufacturer's protocol (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
-
Reverse Transcription (RT):
-
Polymerase Chain Reaction (PCR):
-
Agarose (B213101) Gel Electrophoresis:
-
Resolve the PCR products on a high-percentage (2.5-4%) agarose gel to separate the closely sized amplicons.[11]
-
Stain the gel with Ethidium Bromide or SYBR Safe and visualize under UV light. The XBP1u product will be 26 base pairs larger than the XBP1s product.
-
-
Quantification:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to confirm direct binding (target engagement) of a drug to its protein target within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[13][14]
Protocol Steps:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) to ~80-90% confluency.
-
Treat the cell suspension or adherent cells with this compound or a vehicle control for 1 hour at 37°C to allow for cell penetration and binding.[13]
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13] The optimal temperature must be determined empirically but is the one where a significant portion of the target protein denatures and precipitates in the control group.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen) or addition of a mild lysis buffer. This releases the intracellular contents.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated/precipitated proteins.
-
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble IRE1α in the supernatant by SDS-PAGE and Western blotting using an anti-IRE1α antibody.
-
-
Data Interpretation:
-
If this compound binds to and stabilizes IRE1α, more IRE1α protein will remain soluble (and thus detectable in the supernatant) at higher temperatures in the this compound-treated samples compared to the vehicle-treated samples.[13]
-
Impact on Drug Development and Research
This compound has been instrumental in validating IRE1α as a therapeutic target. While its pleiotropic toxicity has precluded its own development as a drug, the foundational research using this compound has paved the way for the creation of more specific and less toxic IRE1α modulators, such as KIRA6, which is an inhibitor of the kinase-driven oligomerization.[6] Understanding the divergent effects of type I (like this compound) and type II kinase inhibitors on IRE1α's RNase activity has provided a sophisticated framework for designing molecules that can either activate or inhibit specific outputs of the UPR, offering tailored therapeutic strategies for diseases ranging from cancer to neurodegeneration.[8]
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homeostatic adaptation to endoplasmic reticulum stress depends on Ire1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution and characterization of the unconventional splicing of XBP1u mRNA in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xbp-1 mRNA splicing is attenuated under prolonged exposure to ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Preliminary Studies of APY29 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the preliminary in vitro and cell-based studies involving APY29, a small molecule modulator of the Inositol-Requiring Enzyme 1α (IRE1α). This compound has been instrumental in elucidating the complex allosteric regulation of IRE1α, a critical sensor and effector of the Unfolded Protein Response (UPR). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is an ATP-competitive, type I kinase inhibitor that targets the kinase domain of IRE1α.[1][2] Unlike conventional kinase inhibitors that simply block enzymatic activity, this compound exhibits a dual, opposing effect on the two distinct functions of IRE1α. By binding to the ATP-binding pocket, this compound stabilizes the kinase domain in an active conformation ("DFG-in").[1] This action inhibits the trans-autophosphorylation of IRE1α but allosterically activates its C-terminal endoribonuclease (RNase) domain.[3][4] This activation of the RNase function promotes the splicing of X-box binding protein 1 (XBP1) mRNA, a key adaptive step in the UPR, even in the absence of upstream endoplasmic reticulum (ER) stress.[1][3]
This divergent activity has established this compound as a crucial tool for dissecting the signaling outputs of IRE1α, demonstrating that kinase inhibition and RNase activation are not mutually exclusive events.
Quantitative Data Presentation
The following table summarizes the key potency values for this compound's effects on the kinase and RNase activities of IRE1α based on cell-free assays.
| Target | Activity Measured | Metric | Value |
| IRE1α | Inhibition of Autophosphorylation | IC₅₀ | 280 nM |
| IRE1α | Enhancement of RNase Function | EC₅₀ | 460 nM |
| Data sourced from Selleck Chemicals product information.[2] |
Key Experimental Protocols
Detailed methodologies for cornerstone experiments used to characterize this compound in cell culture are provided below.
1. In Vitro IRE1α Autophosphorylation Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of IRE1α.
-
Objective: To determine the IC₅₀ of this compound for IRE1α kinase autophosphorylation.
-
Materials:
-
Recombinant truncated IRE1α (IRE1α*) containing the cytosolic kinase and RNase domains.
-
This compound at various concentrations.
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, ATP).
-
Anti-phospho-IRE1α and total anti-IRE1α antibodies.
-
SDS-PAGE and Western blotting equipment.
-
-
Methodology:
-
Incubate recombinant IRE1α* with varying concentrations of this compound in kinase assay buffer.
-
Initiate the phosphorylation reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform immunoblotting using anti-phospho-IRE1α to detect the level of autophosphorylation.
-
Use an anti-total-IRE1α antibody as a loading control.
-
Quantify band intensities to determine the normalized autophosphorylation levels and calculate the IC₅₀ value.[3][5]
-
2. In Vitro IRE1α RNase Activity Assay
This assay measures the direct effect of this compound on the RNase activity of IRE1α.
-
Objective: To determine the EC₅₀ of this compound for activating IRE1α RNase-mediated cleavage.
-
Materials:
-
Recombinant IRE1α* (either phosphorylated or dephosphorylated, dP-IRE1α*).
-
A FRET-quenched RNA mini-substrate mimicking the XBP1 splice sites.
-
This compound at various concentrations.
-
RNase assay buffer.
-
Fluorescence plate reader.
-
-
Methodology:
-
Incubate recombinant IRE1α* with varying concentrations of this compound in RNase assay buffer.
-
Add the FRET-quenched XBP1 RNA mini-substrate to initiate the cleavage reaction.
-
Monitor the increase in fluorescence over time using a plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in a signal.
-
Fit the normalized fluorescence intensities to a dose-response curve to determine the EC₅₀ value.[3][5]
-
3. Cell-Based XBP1 mRNA Splicing Assay
This assay validates the effect of this compound on IRE1α RNase activity within a cellular context.
-
Objective: To measure the impact of this compound on endogenous IRE1α RNase activity in cells.
-
Materials:
-
Cell line (e.g., INS-1, HEK293 T-REx).
-
ER stress inducer (e.g., Thapsigargin (Tg) or Tunicamycin (Tm)).
-
This compound at various concentrations.
-
RNA extraction reagents.
-
RT-PCR reagents and primers flanking the XBP1 splice site.
-
Agarose (B213101) gel electrophoresis equipment.
-
-
Methodology:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.[3]
-
Induce ER stress by adding an agent like Thapsigargin (e.g., 6 nM for 4 hours in INS-1 cells).[3]
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription followed by PCR (RT-PCR) using primers that amplify the region of XBP1 mRNA containing the 26-nucleotide intron.
-
Separate the PCR amplicons on an agarose gel. Three bands may be visible: unspliced XBP1 (XBP1u), spliced XBP1 (XBP1s), and a hybrid species.
-
Quantify the band intensities to determine the percentage of XBP1 mRNA splicing.[3]
-
Mandatory Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound inhibits IRE1α kinase autophosphorylation but allosterically activates its RNase function.
Diagram 2: Experimental Workflow for Cell-Based Analysis
Caption: Workflow for analyzing this compound's effect on XBP1 splicing and IRE1α phosphorylation in cells.
Diagram 3: Logical Relationship of IRE1α Inhibitors
Caption: Divergent effects of kinase inhibitor classes on IRE1α kinase and RNase functions.
References
Methodological & Application
Modulating the Unfolded Protein Response: Application Notes and Protocols for APY29, an IRE1α Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress, an imbalance between the protein folding capacity of the ER and the load of newly synthesized proteins, activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe. A key regulator of the UPR is the ER-resident transmembrane protein, Inositol-requiring enzyme 1α (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. APY29 is a potent, ATP-competitive, type I kinase inhibitor that paradoxically enhances the RNase function of IRE1α.[1][2][3] This unique mode of action makes this compound a valuable tool for dissecting the specific roles of the IRE1α pathway in cellular processes and disease models. These application notes provide detailed protocols for utilizing this compound to modulate IRE1α signaling in vitro.
Mechanism of Action
This compound is an allosteric modulator of IRE1α.[2][4][5] It binds to the ATP-binding site of the IRE1α kinase domain, inhibiting its trans-autophosphorylation.[1][2][3][6] However, this binding stabilizes the kinase domain in a conformation that allosterically activates the adjacent RNase domain, leading to increased splicing of X-box binding protein 1 (XBP1) mRNA, even in the absence of ER stress.[5][7][8] This dual functionality allows for the uncoupling of IRE1α's kinase and RNase activities, providing a nuanced approach to studying the UPR.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity and recommended starting concentrations for in vitro experiments.
| Parameter | Value | Assay Condition | Reference |
| IRE1α Autophosphorylation IC50 | 280 nM | Cell-free assay | [1][2][3][4][6] |
| IRE1α RNase Activation EC50 | 460 nM | Cell-free assay | [1][3][6] |
| Cell Line | Experimental Context | Concentration Range | Incubation Time | Reference |
| INS-1 (Rat Insulinoma) | Modulation of ER stress-induced XBP1 splicing | 1-10 µM (pre-treatment) | 1 hour | [1] |
| HEK293T (Human Embryonic Kidney) | Induction of XBP1 splicing | Starting at 2 µM | 2 hours | |
| SVOG (Human Ovarian Granulosa) | Induction of apoptosis | 10 µM | 24 - 48 hours | [7][9] |
| In vitro cross-linking assay | Enhancement of IRE1α oligomerization | 200 µM | 20 minutes | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of IRE1α modulated by this compound and a general workflow for in vitro experiments.
Caption: this compound modulates the IRE1α signaling pathway.
References
- 1. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. thno.org [thno.org]
- 5. This compound | IRE1 | TargetMol [targetmol.com]
- 6. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing APY29 in Combination with Thapsigargin for Modulating the Unfolded Protein Response
Audience: Researchers, scientists, and drug development professionals.
Introduction
The unfolded protein response (UPR) is a critical cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR is mediated by three main sensors: IRE1α, PERK, and ATF6. Thapsigargin (B1683126), a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), is a widely used pharmacological agent to induce ER stress by depleting ER calcium stores.[1][2][3][4] This disruption of calcium homeostasis leads to the accumulation of unfolded proteins and robust activation of all three UPR branches.
APY29 is a selective, ATP-competitive inhibitor of the IRE1α kinase domain.[5][6][7][8] Interestingly, while it inhibits the autophosphorylation of IRE1α, it acts as an allosteric activator of its endoribonuclease (RNase) activity.[5][6][7][8] This unique mechanism of action allows for the specific modulation of the IRE1α pathway, a key branch of the UPR responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.
The combined use of thapsigargin and this compound provides a powerful experimental system to investigate the specific roles of the IRE1α pathway in the context of generalized ER stress. Thapsigargin initiates a broad ER stress response, while this compound allows for the fine-tuning of the IRE1α signaling output. This application note provides detailed protocols for studying the synergistic, additive, or antagonistic effects of co-administering these two compounds.
Data Presentation
Table 1: Properties of this compound and Thapsigargin
| Compound | Target | Mechanism of Action | Key Quantitative Parameters |
| This compound | IRE1α Kinase Domain | ATP-competitive inhibitor of IRE1α autophosphorylation; allosteric activator of IRE1α RNase activity.[5][6][7][8] | IC50 for IRE1α autophosphorylation: 280 nM[6][7][8] EC50 for IRE1α RNase activation: 460 nM[8] |
| Thapsigargin | Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) | Non-competitive inhibitor of SERCA, leading to ER Ca2+ depletion and induction of ER stress.[1][2][3][4] | Effective concentration for ER stress induction: 0.1 - 1 µM[4] IC50 for Gq-mediated Ca2+ signaling inhibition (24h): 25 nM[9] |
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Modeling Acute ER stress in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for APY29 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY29 is a potent and specific type I kinase inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the Unfolded Protein Response (UPR). This compound binds to the ATP-binding site of the IRE1α kinase domain, inhibiting its autophosphorylation with an IC50 of 280 nM. Interestingly, this inhibition allosterically activates the endoribonuclease (RNase) domain of IRE1α, with an EC50 of 460 nM for this activation. This dual mechanism of action makes this compound a valuable tool for studying the intricate signaling pathways governed by IRE1α in various cellular contexts, including cancer and metabolic diseases. These notes provide detailed information on cell lines responsive to this compound treatment and protocols for assessing its effects.
Mechanism of Action of this compound
This compound modulates the activity of IRE1α, a transmembrane protein in the endoplasmic reticulum (ER). Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in protein folding and quality control. This compound, by inhibiting autophosphorylation, would be expected to suppress this pathway; however, its allosteric activation of the RNase domain complicates this picture. The overall cellular response to this compound is therefore context-dependent and can lead to diverse outcomes, including apoptosis or altered cellular signaling.
Cell Lines Responsive to this compound Treatment
While extensive screening of over 300 cancer cell lines has suggested that this compound has limited broad-spectrum cytotoxic effects, specific cell types have shown significant responses to this compound treatment. The effects are often nuanced and not solely dependent on cell death.
| Cell Line | Cell Type | Observed Effect of this compound Treatment | Notes |
| SVOG | Human Ovarian Granulosa Cells | Reduced cell viability and induction of apoptosis in a time- and dose-dependent manner[1][2][3]. | This compound treatment was also associated with increased oxidative stress, altered mitochondrial membrane potential, and DNA damage[1]. |
| INS-1 | Rat Insulinoma Cells | Exhibited pleiotropic toxicity, including proliferative blocks at low micromolar concentrations[4]. | Used as a model system to study ER stress in pancreatic β-cells. |
| 293T | Human Embryonic Kidney Cells | Treatment with this compound resulted in the downregulation of Fibroblast Growth Factor Receptor 3 (FGFR3) from the cell surface[5]. | Useful for studying the impact of IRE1α modulation on specific protein trafficking. |
| H929 & U266 | Human Multiple Myeloma Cells | While not directly reporting on this compound, these cell lines are sensitive to other IRE1α inhibitors that modulate XBP1 splicing, suggesting they may be responsive to this compound's effects on the RNase domain. | Further investigation is warranted to determine the specific effects of this compound in these lines. |
Signaling Pathways and Experimental Workflows
IRE1α Signaling Pathway Modulated by this compound
The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response and the points of intervention by this compound.
Caption: this compound inhibits IRE1α autophosphorylation but allosterically activates its RNase domain, impacting downstream signaling.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps to evaluate the cellular response to this compound treatment.
Caption: A stepwise workflow for characterizing the effects of this compound on cultured cells.
Experimental Protocols
Cell Viability and Apoptosis Assays
a) MTS Assay for Cell Viability
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
b) Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the MTS assay.
-
Harvest cells by trypsinization and collect the culture medium to include any detached cells.
-
Wash the cells with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Analysis of IRE1α Activity
a) Western Blot for Phosphorylated IRE1α (p-IRE1α)
This protocol detects the autophosphorylation of IRE1α, an indicator of its kinase activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-IRE1α (Ser724), anti-total IRE1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as desired. To induce IRE1α phosphorylation, cells can be co-treated with an ER stress inducer like tunicamycin (B1663573) or thapsigargin.
-
Lyse the cells and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-IRE1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total IRE1α and a loading control (e.g., β-actin).
b) RT-PCR for XBP1 mRNA Splicing
This method detects the unconventional splicing of XBP1 mRNA, a direct measure of IRE1α RNase activity.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
PCR primers flanking the XBP1 splice site
-
Taq polymerase
-
Agarose (B213101) gel and electrophoresis equipment
Protocol:
-
Treat cells with this compound and/or an ER stress inducer.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform PCR using primers that amplify a region of XBP1 mRNA spanning the 26-nucleotide intron.
-
Human XBP1 Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Human XBP1 Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
The unspliced XBP1 (XBP1u) will yield a larger PCR product than the spliced XBP1 (XBP1s).
-
Resolve the PCR products on a 2-3% agarose gel. The presence of the smaller XBP1s band indicates IRE1α RNase activity.
Conclusion
This compound is a valuable chemical probe for dissecting the complex roles of IRE1α signaling. While not a broad-spectrum cytotoxic agent, it elicits significant cellular responses in specific contexts, such as inducing apoptosis in ovarian granulosa cells. The provided protocols offer a robust framework for investigating the effects of this compound on cell viability, apoptosis, and the direct modulation of its target, IRE1α. Researchers are encouraged to adapt these methodologies to their specific cell systems and research questions to further elucidate the therapeutic potential of targeting the IRE1α pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of APY29 in Neurodegeneration Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY29 is a potent and specific type I kinase inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor and effector of the Unfolded Protein Response (UPR). The UPR is an intracellular signaling network crucial for maintaining endoplasmic reticulum (ER) homeostasis, and its dysregulation is increasingly implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.
Unlike conventional inhibitors, this compound exhibits a unique mechanism of action. While it inhibits the trans-autophosphorylation of the IRE1α kinase domain, it allosterically activates the endoribonuclease (RNase) domain. This selective activation of the IRE1α RNase leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a critical transcription factor that upregulates genes involved in ER protein folding and quality control. This targeted modulation of the UPR pathway makes this compound a valuable tool for investigating the therapeutic potential of enhancing the adaptive capacity of the ER in the context of neurodegeneration.
This document provides detailed application notes and experimental protocols for the use of this compound in neurodegeneration research, focusing on its application in neuronal cell models to study neuronal differentiation and key pathological markers of Alzheimer's disease.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
| Target | Inositol-requiring enzyme 1α (IRE1α) | [1][2] |
| Mechanism of Action | Type I kinase inhibitor, allosteric RNase activator | [3][4] |
| IC50 (IRE1α autophosphorylation) | 280 nM | [1][2] |
| EC50 (IRE1α RNase activation) | 460 nM | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the IRE1α signaling pathway of the Unfolded Protein Response.
Caption: this compound modulates the IRE1α branch of the UPR.
Experimental Protocols
Protocol 1: Neuronal Differentiation of IMR-32 Neuroblastoma Cells using this compound
This protocol describes how to induce neuronal differentiation in the human neuroblastoma cell line IMR-32 using this compound. Differentiated neurons can then be used for downstream applications, such as investigating the effects of compounds on neurite outgrowth or the expression of neuronal markers.
Materials:
-
IMR-32 human neuroblastoma cells
-
Complete growth medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-β-III tubulin
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
6-well plates
-
Glass coverslips (optional, for high-resolution imaging)
Procedure:
-
Cell Seeding:
-
Culture IMR-32 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed 5 x 10^4 cells per well in a 12-well plate.[5] If using coverslips, place a sterile coverslip in each well before seeding.
-
Allow cells to adhere for 24 hours.
-
-
This compound Treatment:
-
Immunocytochemistry for β-III Tubulin:
-
After 96 hours, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary antibody (mouse anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
The following day, wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify neurite outgrowth. A cell is considered differentiated if it possesses at least one neurite that is twice the length of the cell body diameter.[5]
-
Protocol 2: Western Blot Analysis of Neuronal Markers
This protocol details the procedure for analyzing the expression of the neuronal markers Neuron-Specific Enolase (NSE) and N-myc downstream-regulated gene 1 (NDRG1) in IMR-32 cells treated with this compound.
Materials:
-
IMR-32 cells treated with this compound as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary antibodies: Rabbit anti-NSE, Rabbit anti-NDRG1, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
After the 96-hour treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against NSE, NDRG1, and the loading control, diluted in blocking buffer, overnight at 4°C.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the expression of NSE and NDRG1 to the loading control.
-
Protocol 3: Investigation of this compound's Effect on Tau Phosphorylation and Amyloid-Beta Production in SH-SY5Y Cells
This protocol provides a framework for studying the impact of this compound-mediated IRE1α activation on two key pathological hallmarks of Alzheimer's disease: tau hyperphosphorylation and amyloid-beta (Aβ) production, using the SH-SY5Y neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Complete growth medium: DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound (10 mM stock in DMSO).
-
Optional: Retinoic acid for neuronal differentiation.
-
Optional: Okadaic acid to induce tau hyperphosphorylation.
-
Reagents for Western blotting (as in Protocol 2).
-
Primary antibodies for Western blotting: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-APP, anti-sAPPα, anti-sAPPβ.
-
Aβ ELISA kit (for Aβ40 and Aβ42).
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in complete medium. For some experiments, differentiation into a more mature neuronal phenotype can be achieved by treating with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates for ELISA).
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 250 nM, 500 nM) for 24-48 hours. Include a vehicle control (DMSO).
-
To specifically investigate the effect on hyperphosphorylation, you can co-treat with a known inducer like okadaic acid (e.g., 20 nM for 4 hours).
-
-
Analysis of Tau Phosphorylation (Western Blot):
-
Following treatment, harvest cell lysates as described in Protocol 2.
-
Perform Western blotting using primary antibodies against specific phospho-tau epitopes and total tau.
-
Analyze the ratio of phosphorylated tau to total tau to determine the effect of this compound.
-
-
Analysis of Amyloid-Beta Production (ELISA):
-
After the treatment period, collect the conditioned cell culture medium.
-
Centrifuge the medium to remove any detached cells.
-
Measure the levels of secreted Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
-
Analysis of APP Processing (Western Blot):
-
Analyze the cell lysates by Western blotting using antibodies against full-length APP and its cleaved products, sAPPα and sAPPβ, to investigate if this compound affects the amyloidogenic or non-amyloidogenic processing pathways.
-
Experimental Workflow and Logical Relationships
The following diagrams depict a typical experimental workflow for studying this compound in neurodegeneration research and the logical relationship between this compound, IRE1α, and neurodegenerative phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learnings about Aβ from human brain recommend the use of a live-neuron bioassay for the discovery of next generation Alzheimer’s disease immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Immunocytochemistry protocol | Abcam [abcam.com]
APY29: A Versatile Tool for Interrogating the Unfolded Protein Response in Cancer Cells
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer biology, the Unfolded Protein Response (UPR) has emerged as a critical pathway for tumor cell survival and adaptation. APY29, a potent and selective ATP-competitive inhibitor of the inositol-requiring enzyme 1α (IRE1α) kinase domain, offers researchers a unique tool to dissect the complexities of the UPR. By allosterically activating the IRE1α ribonuclease (RNase) domain while inhibiting its kinase activity, this compound allows for the specific investigation of the RNase-mediated signaling branch of the UPR in cancer cells. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability, UPR signaling, and apoptosis.
Introduction to this compound and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding and modification. A variety of physiological and pathological conditions, including the tumor microenvironment's hypoxia and nutrient deprivation, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress. To cope with this stress, cells activate the UPR, a complex signaling network orchestrated by three ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.[1]
IRE1α is a bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain.[2] Upon ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating a potent transcription factor, XBP1s. XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[3]
This compound is a Type I kinase inhibitor that binds to the ATP-binding pocket of IRE1α, inhibiting its autophosphorylation with an in vitro IC50 of approximately 280 nM.[1][4] Paradoxically, this inhibition of the kinase domain stabilizes an active conformation of the RNase domain, leading to its allosteric activation.[1][5] This unique mechanism of action makes this compound an invaluable tool to specifically study the consequences of IRE1α RNase activation in the absence of its kinase-dependent signaling. In cellular assays, this compound has been shown to be active at concentrations in the low micromolar range.[6][7]
Data Presentation
While comprehensive public data on the cytotoxic effects of this compound across a wide range of cancer cell lines is still emerging, the following table summarizes the known inhibitory concentration of this compound against its direct target, IRE1α.
| Compound | Target | Assay | IC50 | Cell Line/System | Reference |
| This compound | IRE1α | In vitro autophosphorylation | ~280 nM | Recombinant Human IRE1α | [1][4] |
Note: Further research is required to establish a comprehensive profile of this compound's cell viability IC50 values across various cancer cell lines.
Mandatory Visualizations
References
- 1. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ER stress as a trigger of UPR and ER-phagy in cancer growth and spread [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. The Impact of the ER Unfolded Protein Response on Cancer Initiation and Progression: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for APY29 Treatment in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing preclinical studies in mice using APY29, a modulator of the Unfolded Protein Response (UPR) effector, Inositol-requiring enzyme 1α (IRE1α). This compound is a type I kinase inhibitor that paradoxically activates the endoribonuclease (RNase) function of IRE1α while inhibiting its autophosphorylation.[1][2] This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for compound formulation, pharmacokinetic analysis, efficacy evaluation in an ER stress model, and acute toxicity assessment. A critical consideration for any in vivo study is the reported poly-pharmacological and pleiotropic toxicity of this compound at low micromolar concentrations, which has precluded its extensive use in animal models.[3][4] The protocols herein are presented as a foundational template, and researchers are strongly advised to conduct thorough preliminary toxicity and dose-finding studies.
Mechanism of Action: this compound and the IRE1α Signaling Pathway
The Endoplasmic Reticulum (ER) is a critical site for protein folding. When unfolded proteins accumulate, a state known as ER stress, the UPR is activated to restore homeostasis.[5] IRE1α is a primary sensor of ER stress.[6] Upon activation, IRE1α oligomerizes and trans-autophosphorylates, which engages its RNase domain.[7] The RNase activity initiates two key downstream signals:
-
XBP1 Splicing (Pro-survival): IRE1α unconventionally splices X-box binding protein 1 (XBP1) mRNA. The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation to alleviate ER stress.[6]
-
Regulated IRE1-Dependent Decay (RIDD) (Pro-apoptotic): Under severe or prolonged ER stress, the RNase activity of IRE1α expands to degrade a broader range of ER-localized mRNAs, which can lead to apoptosis.[6]
This compound functions as an ATP-competitive inhibitor at the kinase domain. By binding to the ATP pocket, it inhibits autophosphorylation but allosterically stabilizes an active conformation of the RNase domain, thereby enhancing XBP1 splicing and RIDD activity.[2][5]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and the in vivo pharmacokinetics of a structurally related, less toxic IRE1α modulator, KIRA6, for reference.
| Parameter | Value | Target | Assay Type | Reference |
| Kinase Inhibition IC₅₀ | 280 nM | IRE1α | Cell-free assay | [1] |
| RNase Activation EC₅₀ | 460 nM | IRE1α | Cell-free assay | [1] |
| Parameter | Value | Animal Model | Dosing | Reference |
| Cmax | 3.3 µM | BALB/c Mice | 10 mg/kg, Intraperitoneal (i.p.) | [3][4] |
| T½ (Half-life) | 3.90 hours | BALB/c Mice | 10 mg/kg, i.p. | [3][4] |
| AUC ₀₋₂₄h | 14.3 µM*h | BALB/c Mice | 10 mg/kg, i.p. | [3][4] |
| Clearance | 22.4 mL/min/kg | BALB/c Mice | 10 mg/kg, i.p. | [3][4] |
Experimental Protocols
Protocol 1: Compound Formulation and Administration
Objective: To prepare this compound for in vivo administration in mice.
Materials:
-
This compound powder (Catalog No. S6623, Selleck Chemicals or equivalent)[1]
-
Dimethyl sulfoxide (B87167) (DMSO), fresh, anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Corn oil
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes and syringes
Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: [1]
-
Prepare a clear stock solution of this compound in DMSO (e.g., 7 mg/mL). Note: Ensure fresh DMSO is used as absorbed moisture can reduce solubility.
-
For a 1 mL final working solution, add 50 µL of the 7 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and vortex until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% aqueous solution. Use the mixed solution immediately.
Formulation for Oral (p.o.) Administration: [1]
-
Prepare a clear stock solution of this compound in DMSO (e.g., 7 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix thoroughly to create a homogeneous suspension. Use immediately.
Administration:
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[8]
-
Dosing volumes should be calculated based on the specific mouse weight (typically 5-10 mL/kg for i.p. and p.o. routes).[9]
-
Use appropriate needle gauges for the chosen administration route (e.g., 25-27G for i.p.).[8]
Protocol 2: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and observe potential acute toxicity of this compound.
Methodology:
-
Animals: Use healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old), with equal numbers of males and females.[10]
-
Groups: Start with a single dose group (e.g., 10 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer a single dose of this compound via the intended route of the efficacy study (e.g., i.p.).
-
Observation: Monitor animals continuously for the first 4 hours, then at regular intervals for up to 14 days.[10]
-
Parameters to Monitor: [11]
-
Clinical Signs: Record any changes in behavior (lethargy, hyperactivity), appearance (piloerection), and physiological functions (labored breathing). Use a modified Irwin's test or similar functional observation battery.
-
Body Weight: Measure body weight daily for the first week, then twice weekly.
-
Mortality: Record any deaths.
-
-
Dose Escalation: If no toxicity is observed, subsequent cohorts can be dosed at progressively higher levels (e.g., 30, 100 mg/kg) until signs of toxicity are observed.
-
Endpoint Analysis: At the end of the 14-day period, euthanize surviving animals. Perform gross necropsy and collect major organs (liver, kidney, spleen, etc.) for weight analysis and potential histopathology.[10]
Protocol 3: Efficacy Study in a Tunicamycin-Induced ER Stress Model
Objective: To assess the ability of this compound to modulate IRE1α activity in vivo.
Methodology:
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups (n=8-10 mice/group):
-
Group 1: Vehicle control (for both Tunicamycin and this compound).
-
Group 2: Tunicamycin (Tm) + this compound Vehicle.
-
Group 3: Tunicamycin (Tm) + this compound (low dose).
-
Group 4: Tunicamycin (Tm) + this compound (high dose).
-
-
Procedure:
-
Acclimatize animals for at least one week.
-
Administer the predetermined dose of this compound (or vehicle) via the chosen route (e.g., i.p.). Pre-treatment time should be based on PK data (e.g., 1-2 hours before Tm).
-
Induce acute ER stress by injecting a low dose of Tunicamycin (e.g., 0.025 - 1 mg/kg, i.p.).[3][12] The optimal dose should be determined in a pilot study.
-
Euthanize mice at a defined time point post-Tm injection (e.g., 4-8 hours) when UPR activation is expected to be maximal.
-
-
Endpoint Analysis:
-
Target Engagement (Primary): Harvest liver tissue immediately and snap-freeze in liquid nitrogen. Extract total RNA and perform qRT-PCR to measure the ratio of spliced XBP1 (XBP1s) to unspliced XBP1 (XBP1u). An increase in this ratio in this compound-treated groups relative to the Tm-only group would indicate target engagement.
-
Downstream Effects: Measure other UPR target genes (e.g., Hspa5/BiP, Ddit3/CHOP) via qRT-PCR to assess the overall UPR state.[12]
-
Protein Analysis: Perform western blotting on liver lysates to measure levels of phosphorylated IRE1α (p-IRE1α) to confirm kinase inhibition.
-
Disclaimer: this compound has demonstrated significant in vivo toxicity in previous studies.[4] Researchers must proceed with caution, starting with comprehensive toxicity assessments. The protocols provided are intended as a guide and must be adapted and optimized for specific experimental contexts and institutional guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 5. mdpi.com [mdpi.com]
- 6. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. Experimental reconstitution of chronic ER stress in the liver reveals feedback suppression of BiP mRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring IRE1α RNase Activity with APY29
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inositol-requiring enzyme 1α (IRE1α) is a critical sensor and transducer of the Unfolded Protein Response (UPR), a cellular stress response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] IRE1α possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[1][4] Upon ER stress, IRE1α oligomerizes and trans-autophosphorylates, leading to the activation of its RNase domain.[1][5][6] This RNase activity has two primary outputs: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[1][4][5]
APY29 is an ATP-competitive, type I kinase inhibitor of IRE1α.[5][7] Paradoxically, while it inhibits the kinase function (autophosphorylation), this compound acts as an allosteric activator of the IRE1α RNase domain.[7][8] It binds to the ATP-binding site within the kinase domain, stabilizing it in a conformation that promotes the oligomerization required for RNase activation.[5][8] This unique property makes this compound a valuable pharmacological tool to study the downstream consequences of IRE1α RNase activation independent of its kinase activity and upstream ER stress signals.
These application notes provide a detailed protocol for measuring the this compound-mediated activation of IRE1α RNase activity using a fluorescence-based in vitro assay.
IRE1α Signaling Pathway
Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin Protein) dissociates from the luminal domain of IRE1α, leading to IRE1α's dimerization and oligomerization.[5][6] This clustering facilitates the trans-autophosphorylation of the kinase domains, which in turn causes a conformational change that allosterically activates the RNase domains.[2][9][10] The activated RNase then initiates downstream signaling by splicing XBP1 mRNA and degrading various other transcripts via RIDD.[1][4]
Mechanism of this compound Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of IRE1α. Unlike inhibitors that lock the kinase in an inactive conformation, this compound stabilizes an active-like conformation. This stabilization promotes the self-association of IRE1α monomers into dimers and higher-order oligomers, which is the critical step for allosterically activating the adjacent RNase domain, even in the absence of autophosphorylation.[5][8]
Experimental Protocol: In Vitro IRE1α RNase Activity Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the endoribonuclease activity of recombinant IRE1α. The assay uses a short RNA oligonucleotide substrate mimicking the XBP1 stem-loop structure, which is labeled with a fluorophore (e.g., FAM, AlexaFluor647) at the 5' end and a quencher (e.g., BHQ, Iowa Black) at the 3' end.[9][10][11] In its intact state, the quencher suppresses the fluorescence. Upon cleavage by IRE1α, the fluorophore is separated from the quencher, resulting in a quantifiable increase in fluorescence.
Materials and Reagents
-
Recombinant human IRE1α cytosolic domain (kinase and RNase domains, aa 465-977). Dephosphorylated IRE1α (dP-IRE1α) can be used to observe activation from a lower basal activity state.[8][12]
-
This compound (dissolved in DMSO)
-
FRET-based RNA substrate (e.g., 5'-FAM/CUGAGUCCGCAGCACUCAG/3'-BHQ)[11]
-
RNase Assay Buffer (50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100)[10]
-
Nuclease-free water
-
DMSO (for control wells)
-
384-well or 96-well black, flat-bottom plates suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. A final concentration range of 10 nM to 50 µM in the assay is a good starting point.
-
Prepare Master Mix: Prepare a master mix containing the RNase Assay Buffer and the recombinant IRE1α protein. The final concentration of IRE1α is typically in the nanomolar range (e.g., 10-100 nM), which should be optimized beforehand.
-
Set up Reactions:
-
Add 1 µL of diluted this compound or DMSO (for vehicle control) to the appropriate wells of the microplate.
-
Add the IRE1α master mix to each well.
-
Include a "no enzyme" control containing only the assay buffer.
-
Incubate the plate for 30 minutes at room temperature to allow this compound to bind to IRE1α.[10]
-
-
Initiate Reaction:
-
Prepare the FRET-RNA substrate by diluting it in the RNase Assay Buffer. A final concentration of 1-3 µM is common.[11]
-
Add the diluted RNA substrate to all wells to start the reaction. The final reaction volume is typically 20-50 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 30-37°C).
-
Measure the fluorescence intensity at time intervals (e.g., every 30-60 seconds) for 30-60 minutes. Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 485/520 nm for FAM).
-
-
Data Analysis:
-
For each concentration of this compound, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction velocities to the vehicle control (DMSO).
-
Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Data Presentation
Quantitative data from IRE1α activity assays with this compound can be summarized for clear comparison.
| Compound | Target Domain | Effect on Kinase Activity | Effect on RNase Activity | IC₅₀ (Kinase Inhibition) | EC₅₀ (RNase Activation) | Reference |
| This compound | Kinase | Inhibition | Activation | ~280 nM[7] | ~2.5 µM (on dP-IRE1α*)[8][12] | [7][8][12] |
| Compound 3 (Type II Inhibitor) | Kinase | Inhibition | Inhibition | ~240 nM | N/A (Inhibitory) | [8] |
| STF-083010 (RNase Inhibitor) | RNase | No Effect | Inhibition | N/A | N/A (Inhibitory) | [8] |
Note: IC₅₀/EC₅₀ values can vary depending on the specific recombinant protein construct (IRE1α vs dP-IRE1α), substrate concentration, and assay conditions.
Experimental Workflow
The overall workflow for the in vitro measurement of IRE1α RNase activity is a multi-step process from preparation to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Quantitative Arabidopsis IRE1a Ribonuclease-Dependent in vitro mRNA Cleavage Assay for Functional Studies of Substrate Splicing and Decay Activities [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of IRE1 RNase activity by the Ribonuclease inhibitor 1 (RNH1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for APY29 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
APY29 is a potent and selective allosteric modulator of Inositol-requiring enzyme 1α (IRE1α), a key sensor and transducer of the unfolded protein response (UPR). As an ATP-competitive, type I kinase inhibitor, this compound uniquely inhibits the autophosphorylation of IRE1α while simultaneously activating its endoribonuclease (RNase) domain.[1][2][3] This dual activity makes this compound a valuable tool for dissecting the complex signaling pathways of the UPR and for investigating its role in various diseases, including cancer and metabolic disorders. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory and activation concentrations, as well as its solubility in commonly used laboratory solvents.
Table 1: Biological Activity of this compound
| Parameter | Value | Target | Assay Type |
| IC₅₀ (Autophosphorylation Inhibition) | 280 nM | IRE1α | Cell-free assay |
| EC₅₀ (RNase Activation) | 460 nM | IRE1α | Cell-free assay |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 12.5 - 33.24 | 37.61 - 100 | Sonication is recommended for dissolution. Use fresh, moisture-free DMSO for best results.[3][4][5] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble | |
| 1 eq. HCl | 16.62 | 50 |
Signaling Pathway and Mechanism of Action
This compound acts as a type I kinase inhibitor that binds to the ATP-binding pocket of IRE1α.[1][3] This binding event stabilizes an active conformation of the kinase domain, which in turn allosterically activates the RNase domain.[1][6] This leads to the splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the UPR signaling cascade.[1] However, by inhibiting trans-autophosphorylation, this compound prevents the hyperactivation of IRE1α that can lead to apoptosis under conditions of severe ER stress.[6][7]
Caption: The IRE1α signaling pathway under ER stress and the modulatory effect of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Determine the required concentration: Based on the desired final concentration in your cell culture experiments, calculate the amount of this compound powder and DMSO needed to prepare a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the solution is not clear, sonication for 5-10 minutes is recommended to ensure complete dissolution.[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter periods (up to 1 month).[3][4] For use within a week, aliquots can be stored at 4°C.[4]
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (DMSO alone) in all experiments.[4]
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general workflow for treating adherent cells with this compound. The optimal concentration of this compound and the treatment duration should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
ER stress inducer (e.g., Thapsigargin, Tunicamycin)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kit, lysis buffer for western blotting)
Experimental Workflow Diagram:
Caption: A typical experimental workflow for investigating the effects of this compound in cell culture.
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.
-
Pre-treatment with this compound:
-
Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.
-
Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 1 hour at 37°C and 5% CO₂.[1]
-
-
Induction of ER Stress:
-
Prepare a solution of the ER stress inducer (e.g., 6 nM Thapsigargin for INS-1 cells) in complete cell culture medium.[1]
-
Add the ER stress inducer directly to the wells already containing the this compound or vehicle control medium.
-
For control wells (no ER stress), add an equivalent volume of complete medium.
-
-
Incubation: Incubate the cells for the desired treatment period (typically 4 to 24 hours, depending on the endpoint being measured).
-
Cell Harvesting and Downstream Analysis:
-
After the incubation period, wash the cells with PBS.
-
Harvest the cells for downstream analysis, such as:
-
RNA analysis (qPCR): To measure the splicing of XBP1 mRNA and the expression of other UPR target genes.
-
Protein analysis (Western Blot): To assess the phosphorylation status of IRE1α and the expression levels of UPR-related proteins.
-
Cell viability assays: To determine the effect of this compound on cell survival under ER stress.
-
-
Troubleshooting and Considerations
-
Solubility Issues: If this compound does not fully dissolve in DMSO, gentle warming (to 37°C) and sonication may be helpful. Always use anhydrous DMSO to prevent precipitation.
-
Cell Toxicity: this compound has been reported to exhibit some pleiotropic toxicity at low micromolar concentrations in certain cell lines.[6] It is essential to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line.
-
Vehicle Control: The inclusion of a DMSO vehicle control is critical to distinguish the effects of this compound from any potential effects of the solvent.
-
Positive and Negative Controls: Include appropriate positive (ER stress inducer alone) and negative (untreated) controls in your experimental design.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate role of the IRE1α pathway in cellular homeostasis and disease.
References
- 1. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | IRE1 | TargetMol [targetmol.com]
- 5. This compound - Nordic Biosite [nordicbiosite.com]
- 6. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of APY29 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of APY29 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an ATP-competitive, allosteric modulator of inositol-requiring enzyme 1α (IRE1α), a key sensor in the unfolded protein response (UPR).[1][2][3][4] It functions by binding to the ATP-binding pocket of the IRE1α kinase domain, which inhibits its autophosphorylation (IC50 = 280 nM).[2][3][4][5] Paradoxically, this inhibition of kinase activity leads to the allosteric activation of the IRE1α ribonuclease (RNase) domain.[1][3][6]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is poorly soluble in aqueous solutions but exhibits good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[4][5] Several suppliers provide data on its maximum concentration in DMSO, which is a crucial starting point for preparing stock solutions.[2][3][5] It is practically insoluble in water and ethanol.[5]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[3][5] It is critical to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2][5]
Q4: How should I store this compound powder and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.[2][5]
Troubleshooting Guide: Overcoming this compound Precipitation
Issue: My this compound precipitates when I add the DMSO stock solution to my aqueous buffer or cell culture medium.
This is a common issue arising from the significant polarity difference between DMSO and aqueous solutions. Here’s a step-by-step guide to prevent precipitation:
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rapid Change in Solvent Polarity | Adding a concentrated DMSO stock directly to an aqueous solution causes a sudden decrease in the solvent's ability to keep the lipophilic this compound dissolved, leading to immediate precipitation.[7][8][9] | Perform serial dilutions. Instead of a single large dilution, first, create an intermediate dilution of your this compound stock in pure DMSO. Then, add this less concentrated DMSO solution to your aqueous medium.[8] |
| Exceeding Aqueous Solubility Limit | The final concentration of this compound in the aqueous solution is higher than its solubility limit. | Lower the final concentration. If your experimental design allows, reduce the final working concentration of this compound. |
| Low Final DMSO Concentration | While high concentrations of DMSO can be toxic to cells, a minimal amount is often necessary to maintain the solubility of compounds like this compound.[7] | Maintain a minimal co-solvent concentration. Aim for a final DMSO concentration of 0.1% to 0.5% in your final working solution. Always include a vehicle control with the same DMSO concentration in your experiments to account for any solvent effects.[3][8] |
| Temperature Shock | Adding a cold stock solution to a warm aqueous medium can decrease the solubility of some compounds.[10] | Pre-warm your solutions. Gently warm both your this compound intermediate stock and your aqueous medium to the experimental temperature (e.g., 37°C) before mixing.[10] |
| Insufficient Mixing | Poor mixing upon adding the stock solution can lead to localized high concentrations and precipitation. | Ensure rapid and thorough mixing. Add the this compound stock solution dropwise to the vigorously stirring or vortexing aqueous solution.[7] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 32 - 50 | 96.28 - 150.44 | Use of fresh, anhydrous DMSO is recommended. Sonication and warming can aid dissolution.[2][3][5] |
| 1 eq. HCl | 16.62 | 50 | |
| Water | Insoluble | Insoluble | [5] |
| Ethanol | Insoluble | Insoluble | [5] |
Table 2: Biological Activity of this compound
| Target | Activity | IC50 / EC50 |
| IRE1α | Autophosphorylation Inhibition | 280 nM |
| IRE1α | RNase Activity Activation | 460 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 332.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.32 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For 3.32 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the solution for short intervals or gently warm it to aid dissolution.[2][3]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform an intermediate dilution in DMSO. To prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
Gently vortex the 1 mM intermediate stock to ensure it is thoroughly mixed.
-
Add the 1 mM intermediate stock to the pre-warmed cell culture medium at a 1:100 ratio to achieve the final 10 µM concentration (e.g., add 10 µL of the 1 mM intermediate stock to 990 µL of medium). This will result in a final DMSO concentration of 0.1%.
-
Mix the final working solution immediately by gentle inversion or pipetting.
-
Use the freshly prepared working solution for your experiment without delay.
Visualizations
References
- 1. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IRE1 | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing APY29 Dosage to Mitigate Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of APY29, a potent IRE1α kinase inhibitor. Our goal is to help you achieve maximal on-target efficacy while minimizing off-target effects, such as cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a type I kinase inhibitor that targets the ATP-binding site of IRE1α (Inositol-requiring enzyme 1α), a key sensor of endoplasmic reticulum (ER) stress.[1] By binding to the kinase domain, this compound inhibits the autophosphorylation of IRE1α.[1][2] Paradoxically, this inhibition leads to the allosteric activation of IRE1α's endoribonuclease (RNase) domain, promoting the splicing of X-box binding protein 1 (XBP1) mRNA.[2][3]
Q2: What are the known on-target and off-target effects of this compound?
A2:
-
On-target effects: Inhibition of IRE1α autophosphorylation and activation of its RNase activity, leading to the splicing of XBP1 mRNA.[1][2][3]
Q3: Why is dosage optimization for this compound critical?
A3: Dosage optimization is crucial to identify a therapeutic window where this compound effectively modulates IRE1α's RNase activity (on-target) without inducing significant cytotoxicity (off-target). Operating within this window is essential for obtaining reliable and interpretable experimental data.
Q4: What are the initial concentration ranges I should consider for my experiments?
A4: Based on published data, the IC50 for IRE1α autophosphorylation inhibition is approximately 280 nM, and the EC50 for RNase activation is around 460 nM.[1] It is advisable to start with a broad dose-response curve, for instance, from 10 nM to 10 µM, to determine the optimal concentration for your specific cell line and experimental conditions.[6]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides step-by-step solutions.
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Cell line sensitivity.
-
Solution: Different cell lines exhibit varying sensitivities to small molecule inhibitors.[1] It is essential to perform a dose-response experiment to determine the cytotoxic threshold for your specific cell line. Consider using a less sensitive cell line if your current model is not amenable to this compound treatment.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line, typically less than 0.5%.[1] Always include a vehicle-only control in your experiments to assess solvent-induced toxicity.
-
-
Possible Cause 3: Off-target kinase inhibition.
-
Solution: this compound, as a type I kinase inhibitor, may inhibit other kinases with similar ATP-binding pockets, leading to toxicity.[7] If possible, consult kinase panel screening data for this compound or similar molecules to identify potential off-target kinases. Consider using a more selective IRE1α inhibitor if off-target effects are a major concern.
-
Issue 2: Inconsistent or no observable on-target effect (XBP1 splicing).
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response experiment to identify the optimal concentration for inducing XBP1 splicing in your cell line. The effective concentration can vary between cell types.
-
-
Possible Cause 2: Issues with XBP1 splicing detection method.
-
Possible Cause 3: Low basal IRE1α activity.
-
Solution: In some cell lines, the basal level of ER stress and IRE1α activity may be too low for this compound to elicit a strong effect. Consider co-treatment with a known ER stress inducer, such as tunicamycin (B1663573) or thapsigargin, to enhance the dynamic range of your assay.[10]
-
Experimental Protocols
Protocol 1: Determining the Optimal Dose of this compound
This protocol outlines a dose-response experiment to simultaneously assess the on-target (XBP1 splicing) and off-target (cell viability) effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well and 6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for spliced XBP1, total XBP1, and a housekeeping gene.
Procedure:
-
Cell Seeding:
-
For cell viability: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.
-
For XBP1 splicing analysis: Seed cells in a 6-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to cover a range of concentrations (e.g., 0.01, 0.1, 0.5, 1, 2.5, 5, and 10 µM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the prepared this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
Cell Viability Assay:
-
Following incubation, perform the cell viability assay on the 96-well plate according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
-
RNA Extraction and qPCR for XBP1 Splicing:
-
Data Analysis:
-
Cell Viability: Normalize the viability data to the vehicle-only control and plot the percentage of viability against the this compound concentration. Determine the IC50 for cytotoxicity.
-
XBP1 Splicing: Calculate the relative expression of spliced XBP1 normalized to the housekeeping gene. Plot the fold change in spliced XBP1 relative to the vehicle control against the this compound concentration. Determine the EC50 for XBP1 splicing.
-
Interpreting the Results:
The goal is to identify a concentration range where XBP1 splicing is significantly induced without a substantial decrease in cell viability. This represents the optimal experimental window for this compound in your specific cell model.
Data Presentation
Table 1: Quantitative Effects of this compound on IRE1α Signaling and Cell Viability
| Parameter | Value | Reference |
| IC50 (IRE1α Autophosphorylation Inhibition) | 280 nM | [1] |
| EC50 (IRE1α RNase Activation) | 460 nM | [1] |
| Reported Toxic Concentration | Low micromolar range | [4][5] |
Table 2: Hypothetical Kinase Selectivity Profile for a Type I IRE1α Inhibitor (Example)
| Kinase | % Inhibition at 1 µM | Potential for Off-Target Effect |
| IRE1α (Target) | 95% | On-target |
| Kinase A | 85% | High |
| Kinase B | 55% | Moderate |
| Kinase C | 15% | Low |
| Kinase D | 2% | Negligible |
Visualizations
Caption: this compound mechanism of action on the IRE1α signaling pathway.
Caption: Workflow for determining the optimal dosage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
interpreting unexpected results with APY29 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with APY29 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a type I kinase inhibitor that targets the ATP-binding site of IRE1α (Inositol-requiring enzyme 1 alpha)[1]. It inhibits the trans-autophosphorylation of the kinase domain while paradoxically enhancing the activity of its endoribonuclease (RNase) domain[1][2]. This dual activity is a critical factor in interpreting experimental outcomes.
Q2: I'm observing increased XBP1 splicing after this compound treatment, even without an ER stress inducer. Is this expected?
Yes, this is an expected outcome. This compound allosterically activates the RNase domain of IRE1α, which is responsible for the unconventional splicing of X-box binding protein 1 (XBP1) mRNA[3]. This can occur even in the absence of endoplasmic reticulum (ER) stress[3].
Q3: My cells are showing signs of toxicity and apoptosis at low micromolar concentrations of this compound. Why is this happening?
This compound has been reported to exhibit pleiotropic toxicity and can induce apoptosis at low micromolar concentrations[4][5][6]. This toxicity may be an on-target effect related to the hyperactivation of the IRE1α RNase domain, leading to Regulated IRE1-Dependent Decay (RIDD) of essential mRNAs, or it could be due to off-target effects. It is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your specific cell type and experimental conditions.
Q4: How does this compound's effect differ from a type II IRE1α kinase inhibitor?
Type I inhibitors like this compound stabilize the active conformation of the kinase domain, leading to RNase activation[2][3]. In contrast, type II inhibitors bind to and stabilize an inactive conformation of the kinase domain, thereby inhibiting both kinase and RNase activities[2]. This fundamental difference in their mechanism of action can explain divergent experimental results.
Troubleshooting Guide
Unexpected Result 1: No inhibition of downstream IRE1α signaling despite this compound treatment.
-
Possible Cause 1: this compound concentration is too low.
-
Troubleshooting Step: Perform a dose-response experiment to determine the effective concentration for your cell line. The reported IC50 for IRE1α autophosphorylation inhibition is approximately 280 nM in cell-free assays, but higher concentrations may be required in cellular assays[1].
-
-
Possible Cause 2: Incorrect assessment of IRE1α activity.
-
Troubleshooting Step: Remember that this compound activates the RNase domain. Therefore, assessing only XBP1 splicing or RIDD activity will show an increase, not an inhibition. To assess the inhibition of the kinase domain, measure the phosphorylation status of IRE1α.
-
-
Possible Cause 3: this compound degradation.
-
Troubleshooting Step: Ensure proper storage and handling of this compound. Prepare fresh stock solutions in DMSO and use them promptly[1].
-
Unexpected Result 2: Increased cell death that does not correlate with the expected level of ER stress.
-
Possible Cause 1: this compound-induced toxicity.
-
Troubleshooting Step: As mentioned in the FAQs, this compound can be toxic. Lower the concentration of this compound or reduce the treatment duration. Include a viability assay (e.g., MTT or trypan blue exclusion) in your experimental setup.
-
-
Possible Cause 2: Hyperactivation of the IRE1α RNase domain.
-
Troubleshooting Step: Excessive RNase activity can lead to the degradation of essential mRNAs through RIDD, triggering apoptosis. Measure the levels of known RIDD substrates to assess the extent of RNase hyperactivation.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: Consider that at higher concentrations, this compound may have off-target effects. Compare your results with those obtained using other IRE1α inhibitors with different mechanisms of action (e.g., a type II inhibitor or an RNase-specific inhibitor).
-
Data Summary
| Parameter | Value | Reference |
| This compound IC50 (IRE1α autophosphorylation) | 280 nM | [1] |
| This compound EC50 (IRE1α RNase activation) | 460 nM | [1] |
Experimental Protocols
Western Blot for IRE1α Phosphorylation
-
Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRE1α (Ser724) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total IRE1α as a loading control.
RT-PCR for XBP1 Splicing
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
Perform PCR using primers that flank the intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms.
-
Analyze the PCR products on a 2-3% agarose (B213101) gel. The spliced XBP1 will appear as a smaller band than the unspliced form.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Visualizations
Caption: this compound's dual effect on the IRE1α signaling pathway.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 5. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
APY29 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of APY29. Below you will find frequently asked questions and a troubleshooting guide to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. How should I store the solid (powder) form of this compound?
The solid form of this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years.[1][2] For shorter-term storage, 4°C is acceptable for up to 2 years.[3] Always store the powder in a dry, dark place.[4]
2. What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][4][5] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[2][3]
3. What is the maximum solubility of this compound in DMSO?
The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Solubilities have been reported at 12.5 mg/mL (37.61 mM), 32 mg/mL (96.28 mM), 50 mg/mL (150.44 mM), and up to 100 mM.[1][2][3][5] To achieve higher concentrations, warming the solution to 60°C and using sonication may be necessary.[3]
4. How should I store my this compound stock solution in DMSO?
For long-term storage, stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to 2 years.[2][3] For shorter periods, storage at -20°C for up to 1 year is also acceptable.[1][3] Some suppliers suggest that for use within one week, aliquots can be stored at 4°C.[1]
5. Is this compound soluble in aqueous solutions?
This compound is generally considered insoluble in water.[1][2] However, one supplier notes a solubility of 5 mg/mL in water if the pH is adjusted to 3 with HCl and sonication is used.[3] For most cell culture applications, it is recommended to dilute a concentrated DMSO stock solution into the aqueous experimental medium. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced cellular effects.[1]
6. Can I prepare this compound for in vivo animal experiments?
Yes, several formulations are available for in vivo use. These typically involve creating a suspension or a clear solution using co-solvents. It is recommended to prepare these formulations fresh for immediate use.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. The concentration is too high. 2. The DMSO is not fresh or is hydrated. 3. Insufficient mixing. | 1. Try a lower concentration. Check the solubility data from the specific supplier. 2. Use newly opened, anhydrous DMSO.[2][3] 3. Gently warm the solution (up to 60°C) and use sonication or vortexing to aid dissolution.[3] |
| Precipitation is observed after diluting the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS). | 1. The final concentration of this compound in the aqueous medium is above its solubility limit. 2. The DMSO stock solution was not properly mixed into the aqueous medium. | 1. Lower the final concentration of this compound. 2. Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous medium. Add the stock solution dropwise while vortexing the medium. |
| Inconsistent experimental results. | 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the stock solution is stored at -80°C.[1][2][3] It is recommended to prepare fresh solutions weekly if stored at 4°C.[1] 2. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.[1][2] |
| The prepared in vivo formulation is not a clear solution. | 1. The formulation is intended to be a suspension. 2. Incomplete dissolution or mixing of components. | 1. Some in vivo formulations, such as those using CMC-Na, are homogeneous suspensions.[2] Ensure even mixing before each administration. 2. Follow the protocol carefully, adding solvents one by one and ensuring each is fully mixed before adding the next.[3] Heating and sonication may be required.[3] |
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [3] | |
| Stock Solution in DMSO | -80°C | 1-2 years | [1][2][3] |
| -20°C | 1 year | [3] | |
| 4°C | 1 week - 1 month | [1][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions | Source |
| DMSO | 12.5 mg/mL (37.61 mM) | Sonication recommended | [1] |
| 32 mg/mL (96.28 mM) | Use fresh DMSO | [2] | |
| 50 mg/mL (150.44 mM) | Ultrasonic, warming, heat to 60°C | [3] | |
| up to 100 mM | - | [5] | |
| Water | 5 mg/mL (15.04 mM) | Ultrasonic and adjust pH to 3 with HCl | [3] |
| Ethanol | Insoluble | - | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate the required mass: this compound has a molecular weight of approximately 332.36 g/mol .[1][3] To prepare 1 mL of a 10 mM stock solution, you will need 3.32 mg of this compound powder.
-
Solvent Preparation: Use a new, sealed vial of anhydrous DMSO.
-
Dissolution: Add 1 mL of DMSO to the vial containing 3.32 mg of this compound.
-
Mixing: Vortex the solution thoroughly. If dissolution is slow, gently warm the vial to 37-60°C and/or place it in an ultrasonic bath for short intervals until the solid is completely dissolved.[3]
-
Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) and store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol yields a clear solution of ≥ 5 mg/mL.[3]
-
Prepare a concentrated stock: First, prepare a 50 mg/mL stock solution of this compound in fresh DMSO.
-
Mixing Procedure (for 1 mL final volume):
-
To 400 µL of PEG300, add 100 µL of the 50 mg/mL DMSO stock solution. Mix evenly.
-
Add 50 µL of Tween-80 to the mixture and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
Usage: This formulation should be prepared fresh before use.
Visual Guides
Caption: this compound inhibits IRE1α autophosphorylation while activating its RNase domain.
Caption: Workflow for preparing and troubleshooting this compound solutions for experiments.
References
Technical Support Center: Mitigating APY29-Induced Cytotoxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity associated with the long-term use of APY29, an IRE1α inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a type I kinase inhibitor of Inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR).[1][2][3] It binds to the ATP-binding site of IRE1α's kinase domain, inhibiting its autophosphorylation.[3] Paradoxically, this binding allosterically activates the RNase domain of IRE1α.[2][4]
Q2: Why is this compound cytotoxic in long-term studies?
A2: The cytotoxicity of this compound is primarily an on-target effect resulting from the hyperactivation of IRE1α's RNase domain.[1][5] This sustained, high-level RNase activity can lead to a state known as a "terminal UPR," characterized by the degradation of numerous ER-localized mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[1][6] This indiscriminate mRNA degradation, along with other downstream signaling, can cause cellular stress, DNA damage, increased reactive oxygen species (ROS), and ultimately lead to apoptosis (programmed cell death).[7][8] Studies have shown that this compound can cause proliferative blocks and cell death at low micromolar concentrations.[1][9]
Q3: At what concentrations does this compound typically become toxic?
A3: Cytotoxicity is cell-type and duration-dependent. For example, in human ovarian granulosa (SVOG) cells, this compound showed a dose- and time-dependent decrease in viability at concentrations between 5 µM and 20 µM over 24 to 48 hours.[8] Another study noted "pleiotropic toxicity, including proliferative blocks at low micromolar concentrations," which prevented its use in in vivo experiments.[1][9] It is crucial to perform a dose-response curve for your specific cell line and experimental duration.
Q4: How can I differentiate between cytotoxic and cytostatic effects of this compound?
A4: To distinguish whether this compound is killing the cells (cytotoxicity) or just inhibiting their proliferation (cytostatic effect), you can employ a combination of assays. Cell viability assays like MTT or resazurin (B115843) measure metabolic activity, which can decrease with both cytotoxicity and cytostasis. To confirm cell death, use assays that measure membrane integrity, such as LDH release or trypan blue exclusion. For a more detailed analysis, apoptosis assays like Annexin V/Propidium Iodide staining can identify cells undergoing programmed cell death.[7]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound-Induced Cytotoxicity
If you observe unexpected cell death or poor cell health in your long-term experiments with this compound, follow these steps to diagnose the issue.
dot
Caption: Initial troubleshooting workflow for this compound cytotoxicity.
Guide 2: Strategies to Mitigate this compound-Induced Cytotoxicity
Once you have confirmed that this compound is cytotoxic at your desired effective concentration, consider the following mitigation strategies.
| Strategy | Principle | Recommendation |
| 1. Co-treatment with an IRE1α RNase Attenuator | Counteract the hyperactivation of the IRE1α RNase domain, which is the primary driver of this compound's toxicity. | Use a type II IRE1α kinase inhibitor, such as KIRA6 . KIRA6 inhibits IRE1α's RNase activity by preventing its oligomerization.[1][5][10] This has been shown to be cytoprotective against terminal UPR.[1][11] |
| 2. Antioxidant Supplementation | This compound-induced cellular stress can lead to the production of Reactive Oxygen Species (ROS), contributing to cytotoxicity.[7] | Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Butylated hydroxyanisole (BHA) .[12][13] These can help neutralize ROS and reduce oxidative stress. |
| 3. Caspase Inhibition | Block the final execution phase of apoptosis, which is a common mode of cell death induced by this compound. | Use a pan-caspase inhibitor, such as Z-VAD-FMK . However, be aware that this may not prevent cell death entirely but could switch the modality to necrosis, which may have different experimental implications.[14][15][16][17] |
| 4. Optimize Cell Culture Conditions | Stressed cells are more susceptible to drug-induced toxicity. | Ensure optimal cell culture conditions, including appropriate cell density, fresh media, and stable environmental parameters (temperature, CO2). |
| 5. Serum Concentration Adjustment | Serum proteins can sometimes bind to small molecules, reducing their effective concentration and toxicity. | Experiment with varying serum concentrations in your culture medium. This is highly empirical and needs to be validated for your specific cell line and this compound concentration. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that cytotoxicity is highly dependent on the cell line and experimental conditions.
| Parameter | Value | Assay/Cell Line | Reference |
| IRE1α Autophosphorylation IC50 | 280 nM | Cell-free assay | [3][4] |
| IRE1α RNase Activation EC50 | 460 nM | Cell-free assay | [3] |
| Cytotoxicity Concentration | 5 - 20 µM | SVOG cells (human ovarian granulosa) | [8] |
| Proliferative Block | Low micromolar concentrations | INS-1 cells (rat insulinoma) | [1] |
Experimental Protocols
Protocol 1: Co-treatment with KIRA6 to Mitigate this compound Cytotoxicity
This protocol outlines a general procedure for using KIRA6 to counteract this compound-induced cell death.
dot
Caption: Experimental workflow for KIRA6 co-treatment.
Methodology:
-
Cell Seeding: Plate your cells of interest in appropriate culture vessels at a density that will not lead to over-confluence during the long-term study. Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
KIRA6 Pre-treatment: Prepare a stock solution of KIRA6 in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the KIRA6 in fresh culture medium to the desired final concentrations. A starting range of 0.5 µM to 5 µM is recommended, based on its reported effective concentrations.[10] Remove the old medium from the cells and add the KIRA6-containing medium. Incubate for 1-2 hours.
-
This compound Treatment: Prepare a stock solution of this compound. Dilute it in culture medium (that already contains KIRA6) to the final desired concentration. Add this to the cells.
-
Long-Term Incubation: Culture the cells for the intended duration of your study. Ensure regular media changes containing both KIRA6 and this compound if the experiment extends over several days.
-
Viability Assessment: At predetermined time points, assess cell viability using a method of your choice (e.g., MTT, LDH release, or Annexin V/PI staining). Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with KIRA6 alone.
Protocol 2: Assessing the Protective Effect of Antioxidants
This protocol describes how to test whether antioxidant supplementation can reduce this compound-induced cytotoxicity.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Antioxidant Treatment: Prepare stock solutions of N-acetylcysteine (NAC) or Butylated hydroxyanisole (BHA). A common starting concentration for NAC is 1-10 mM, and for BHA is 50-200 µM. Add the antioxidant to the culture medium along with this compound. Some studies suggest that pre-treatment with the antioxidant for a few hours before adding the toxic compound can be more effective.[12]
-
Incubation and Assessment: Incubate the cells for the duration of the experiment and assess viability as described in Protocol 1. It is also recommended to measure ROS levels using a fluorescent probe like DCFDA to confirm the antioxidant's efficacy.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of this compound-induced cytotoxicity and the points of intervention for the mitigation strategies.
dot
References
- 1. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule inhibition of IRE1α kinase/RNase has anti-fibrotic effects in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-Competitive Partial Antagonists of IRE1α’s RNase Segregate Outputs of the UPR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes [frontiersin.org]
- 8. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Molecular Mechanism for Turning Off IRE1α Signaling during Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 12. Antioxidants reduce endoplasmic reticulum stress and improve protein secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspase Inhibition Prevents Tumor Necrosis Factor-α-Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Potential Artifacts of APY29 in Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential artifacts when using APY29 in various assays. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of inositol-requiring enzyme 1α (IRE1α), a key sensor of the Unfolded Protein Response (UPR). It is a type I kinase inhibitor that binds to the ATP-binding site of IRE1α's kinase domain. This binding inhibits the autophosphorylation of IRE1α but allosterically activates its endoribonuclease (RNase) domain.[1][2][3] This dual activity is a crucial factor to consider when interpreting experimental results.
Q2: What are the most common assays in which this compound is used?
This compound is primarily used in studies of the Unfolded Protein Response (UPR) and IRE1α signaling. Common assays include:
-
XBP1 Splicing Assays: To measure the RNase activity of IRE1α.
-
In Vitro Kinase Assays: To assess the inhibitory effect of this compound on IRE1α autophosphorylation.
-
Cell Viability and Cytotoxicity Assays: To determine the on-target and potential off-target effects of this compound on cell health.
-
Reporter Gene Assays: To measure the transcriptional activity of UPR-related genes.
Q3: What is the known cytotoxicity of this compound?
This compound has been reported to exhibit pleiotropic toxicity and can induce proliferative blocks in various cell lines at low micromolar concentrations.[4] This cytotoxicity is a significant source of potential artifacts in cell-based assays and has limited its use in in vivo studies.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability in Cell-Based Assays
Question: I am observing significant cell death in my culture after treating with this compound, even at concentrations intended to be specific for IRE1α inhibition. Is this a known artifact?
Answer: Yes, this is a well-documented issue. This compound can cause cytotoxicity that is independent of its on-target effect on IRE1α. This can manifest as an artifact in various assays.
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Perform a careful dose-response and time-course experiment in your specific cell line to determine the concentration range where this compound is cytotoxic. This will help you distinguish between specific IRE1α inhibition and general toxicity.
-
Use of a Less Toxic Alternative: For in vivo experiments or long-term cell culture studies, consider using a less toxic IRE1α inhibitor, such as KIRA6, if your experimental goals allow.[4]
-
Control for Cell Viability in Other Assays: When using this compound in non-viability assays (e.g., reporter gene assays), always include a parallel viability assay (e.g., Trypan Blue exclusion, CellTiter-Glo®) at the same concentrations and time points. This will help you to normalize your results to cell number and identify concentrations that are confounded by toxicity.
-
Mitochondrial Function Assessment: this compound treatment has been shown to increase reactive oxygen species (ROS) and decrease mitochondrial membrane potential in some cell types.[5][6] If you suspect mitochondrial dysfunction, consider performing assays to measure these parameters.
Issue 2: Discrepancies Between Kinase Inhibition and Downstream Signaling Readouts
Question: I am using this compound to inhibit IRE1α kinase activity, but I am still observing strong downstream signaling, such as robust XBP1 splicing. Why is this happening?
Answer: This is not an artifact but rather a direct consequence of this compound's unique mechanism of action. This compound inhibits IRE1α autophosphorylation (the kinase activity) but activates its RNase activity, which is responsible for XBP1 splicing.
Troubleshooting Steps:
-
Measure Both Kinase and RNase Activity: When characterizing the effect of this compound, it is crucial to measure both IRE1α autophosphorylation (e.g., by Phos-tag™ gel electrophoresis or specific antibodies) and its RNase activity (e.g., by XBP1 splicing assay). This will provide a complete picture of its effects.
-
Use a Control RNase Inhibitor: To confirm that the observed RNase activity is indeed from IRE1α, use a known IRE1α RNase inhibitor, such as STF-083010, as a control.
-
Consider the Experimental Context: The activation of the RNase domain by this compound can be a useful tool to study the consequences of XBP1 splicing in the absence of kinase-dependent signaling. Clearly define your experimental question to determine if this compound is the appropriate tool.
Issue 3: Potential Off-Target Effects
Question: I am observing unexpected phenotypic changes in my cells treated with this compound that do not seem to be related to the UPR. Could this compound have off-target effects?
Answer: While specific off-target kinase profiling for this compound is not extensively published, the potential for off-target effects with any small molecule inhibitor should be considered. The observed cytotoxicity at low micromolar concentrations suggests possible interactions with other cellular targets.
Troubleshooting Steps:
-
Use Structurally Unrelated Inhibitors: To confirm that the observed phenotype is due to IRE1α inhibition, use a structurally unrelated IRE1α inhibitor with a different mechanism of action (e.g., a type II inhibitor like KIRA6) and see if it recapitulates the phenotype.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of IRE1α to see if the phenotype is reversed.
-
Phenotypic Controls: Include control compounds that are structurally similar to this compound but are known to be inactive against IRE1α to rule out effects related to the chemical scaffold.
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 (IRE1α Autophosphorylation) | 280 nM | In vitro kinase assay | Recombinant human IRE1α | [1][2][3] |
| EC50 (IRE1α RNase Activation) | 460 nM | In vitro RNase assay | Recombinant human IRE1α | [3] |
| Cytotoxicity (Reduced Cell Viability) | Time and dose-dependent | CCK8 assay | SVOG (human ovarian granulosa cells) | [5][6] |
| Apoptosis Induction | Significant increase at 24h and 48h | Flow cytometry (Annexin V/PI staining) | SVOG cells | [5] |
| Proliferative Block | Observed at low micromolar concentrations | Cell proliferation assays | Various | [4] |
Experimental Protocols
In Vitro IRE1α Kinase Assay
Objective: To measure the inhibition of IRE1α autophosphorylation by this compound.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP and phospho-specific antibodies
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and reagents
-
Phosphorimager or Western blotting equipment
Protocol:
-
Prepare a reaction mixture containing recombinant IRE1α in kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiography).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen and quantify the phosphorylated IRE1α band.
-
If using unlabeled ATP, transfer the proteins to a membrane and perform a Western blot using an antibody specific for phosphorylated IRE1α.
XBP1 Splicing Assay (RT-PCR)
Objective: To measure the activation of IRE1α RNase activity by this compound through the detection of spliced XBP1 mRNA.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
ER stress inducer (e.g., thapsigargin, tunicamycin) - optional, as this compound can induce splicing on its own
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents (including primers specific for both spliced and unspliced XBP1)
-
Agarose (B213101) gel electrophoresis system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO for the desired time. Include positive (ER stress inducer) and negative (untreated) controls.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the 26-nucleotide intron.
-
Separate the PCR products on a high-percentage agarose gel (e.g., 3%).
-
Visualize the bands under UV light. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 will be a smaller band (26 bp difference).
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.
Visualizations
Caption: this compound's dual effect on the IRE1α signaling pathway.
References
- 1. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling for APY29 Off-Target Kinase Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using APY29, a potent ATP-competitive inhibitor of IRE1α. The focus is to help identify and control for potential off-target kinase inhibition, ensuring the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a type I kinase inhibitor that targets the ATP-binding site of Inositol-requiring enzyme 1α (IRE1α). It inhibits the autophosphorylation of IRE1α with an IC50 of approximately 280 nM.[1][2] Interestingly, while inhibiting the kinase function, this compound allosterically enhances the RNase activity of IRE1α[1][2].
Q2: Why is it important to control for off-target effects of this compound?
Like many kinase inhibitors that target the highly conserved ATP-binding pocket, this compound may bind to and inhibit other kinases, known as off-targets. This can lead to unintended biological effects that might be misinterpreted as on-target consequences of IRE1α inhibition. This compound has been reported to exhibit "pleiotropic toxicity" at low micromolar concentrations, suggesting potential off-target activities that can confound experimental outcomes.[3][4]
Q3: What are the general strategies to control for off-target kinase inhibition?
Several key strategies can be employed to differentiate on-target from off-target effects:
-
Kinome Profiling: Screen this compound against a large panel of kinases to identify potential off-targets.
-
Use of Structurally Different Inhibitors: Compare the effects of this compound with other IRE1α inhibitors that have different chemical scaffolds (e.g., Type II inhibitors like KIRA6).
-
Inactive Analog Control: Use a structurally similar compound that does not bind to the target kinase as a negative control.
-
Rescue Experiments: Demonstrate that the observed phenotype can be reversed by expressing a drug-resistant mutant of the target kinase.
-
Cellular Thermal Shift Assay (CETSA): Confirm that this compound engages with IRE1α in your cellular model at the concentrations used in your experiments.
Troubleshooting Guide: Is My Phenotype an Off-Target Effect of this compound?
This guide will walk you through a series of experiments to determine the likelihood that your observed cellular phenotype is a result of this compound's on-target activity on IRE1α or an off-target effect.
Step 1: Characterize the Off-Target Profile of this compound
The first step is to understand the broader kinase selectivity of this compound. This is typically achieved through a kinome-wide profiling screen.
Experimental Protocol: Kinome-Wide Selectivity Profiling
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., KINOMEscan™, Eurofins, Reaction Biology). A common screening concentration is 1 µM, which is significantly higher than its IC50 for IRE1α, to identify potential off-targets.
-
Data Analysis: The service will provide data on the binding of this compound to a large panel of kinases, often as percent of control or dissociation constant (Kd).
-
Identify Hits: Kinases that show significant binding to this compound are potential off-targets.
-
Quantify Selectivity: Calculate a selectivity score (S-score) to quantify the promiscuity of the inhibitor. A common metric is S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.
-
-
Data Visualization: Use a TREEspot™ diagram to visualize the off-target hits on a phylogenetic tree of the human kinome. This helps in identifying if the off-targets are clustered within a specific kinase family.
Data Presentation: this compound Kinome Profiling Results (Template)
| Kinase Target | Binding (% of Control @ 1µM) | Dissociation Constant (Kd) in nM | Kinase Family | Notes |
| IRE1α (ERN1) | e.g., <1% | e.g., 280 | Ser/Thr Kinase | On-Target |
| Off-Target 1 | Record value | Determine if hit | Record family | e.g., Implicated in pathway X |
| Off-Target 2 | Record value | Determine if hit | Record family | e.g., Known to cause phenotype Y |
| ... | ... | ... | ... | ... |
Logical Workflow for Kinome Profiling and Interpretation
Step 2: Confirm Target Engagement in a Cellular Context
Before investigating off-targets, it is crucial to confirm that this compound is engaging with its intended target, IRE1α, in your specific cellular model and at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture your cells of interest to 70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and normalize the protein concentration. Perform a Western blot using an antibody specific for IRE1α. Also, probe for a loading control (e.g., GAPDH) that does not shift in the tested temperature range.
-
Data Analysis: Quantify the band intensities for IRE1α at each temperature. Plot the normalized intensity against the temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Data Presentation: Comparison of Control Strategies
| Control Strategy | Principle | Pros | Cons |
| Kinome Profiling | Identifies potential off-targets biochemically. | Comprehensive; unbiased. | Does not confirm cellular activity; can be costly. |
| CETSA | Confirms on-target binding in a cellular environment. | Physiologically relevant; direct measure of engagement. | Does not identify off-targets unless run with proteome-wide mass spectrometry. |
| Structurally Unrelated Inhibitor | A different molecule targeting IRE1α should replicate the on-target phenotype. | Helps confirm the phenotype is linked to the target. | The alternative inhibitor may have its own off-targets. |
| Inactive Analog | A structurally similar but inactive molecule should not produce the phenotype. | Strong evidence for on-target effect. | A validated inactive analog for this compound is not commercially available. |
| Rescue with Resistant Mutant | A mutation in IRE1α that prevents inhibitor binding should abolish the phenotype. | Gold standard for on-target validation. | Technically demanding and time-consuming to generate cell lines. |
Step 3: Validate On-Target vs. Off-Target Effects
If kinome profiling reveals significant off-targets, or if you still suspect off-target effects, the following experiments are crucial for validation.
Experimental Protocol: Rescue Experiment with a Resistant Mutant
-
Identify a Putative Resistance Mutation: Analyze the crystal structure of IRE1α in complex with an inhibitor to identify a "gatekeeper" residue in the ATP-binding pocket. Mutating this residue to a bulkier amino acid can create steric hindrance that prevents this compound binding without abolishing kinase activity.
-
Generate the Mutant Construct: Use site-directed mutagenesis to create an expression vector containing the IRE1α mutant.[5][6][7][8][9] Ensure the construct is resistant to this compound's effects in an in vitro kinase assay.
-
Create a Stable Cell Line:
-
Perform the Rescue Assay:
-
Treat both the wild-type rescue and the resistant mutant rescue cell lines with this compound.
-
Assess the phenotype of interest. If the phenotype is observed in the wild-type rescue cells but not in the resistant mutant rescue cells, it is highly likely an on-target effect. If the phenotype persists in both cell lines, it is likely an off-target effect.
-
Decision Tree for Troubleshooting this compound Effects
Alternative Negative Controls if an Inactive Analog is Unavailable
-
Use a Type II IRE1α Inhibitor: Compounds like KIRA6 also bind to the ATP pocket of IRE1α but stabilize an inactive conformation, inhibiting both kinase and RNase activities.[3] If this compound (a Type I inhibitor) and a Type II inhibitor produce different phenotypes despite both engaging IRE1α, it suggests the phenotype may be linked to the specific conformational state induced by the inhibitor, which can help dissect on- and off-target effects.
-
Use a Kinase-Dead IRE1α Mutant: Expressing a kinase-dead mutant of IRE1α (e.g., K599A) can act as a dominant-negative.[15][16] If the phenotype induced by this compound is not mimicked by the expression of the kinase-dead mutant, this can provide evidence that the effect is independent of IRE1α kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 5. neb.com [neb.com]
- 6. Site-Directed Mutagenesis of Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction | Springer Nature Experiments [experiments.springernature.com]
- 10. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 11. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.addgene.org [blog.addgene.org]
- 13. accegen.com [accegen.com]
- 14. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One [journals.plos.org]
- 15. IRE1β negatively regulates IRE1α signaling in response to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
APY29 Technical Support Center: Protocols for Primary Cell Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining APY29 treatment protocols for primary cells.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the mechanism and use of this compound.
Q1: What is this compound and what is its primary molecular target? this compound is a small molecule, ATP-competitive, type I kinase inhibitor of Inositol-requiring enzyme 1α (IRE1α).[1][2] IRE1α is a key sensor protein in the Unfolded Protein Response (UPR), an essential cellular stress response pathway.[2]
Q2: What is the specific mechanism of action of this compound on IRE1α? this compound has a unique, dual effect on its target. It binds to the ATP-binding site within the kinase domain of IRE1α, which inhibits the enzyme's trans-autophosphorylation (with an IC50 of approximately 280 nM).[1][3][4] Paradoxically, by stabilizing the kinase domain in an active conformation, this compound allosterically activates the adjacent endoribonuclease (RNase) domain of IRE1α.[2][3][5] This promotes the oligomerization of IRE1α, which is linked to increased RNase activity.[3]
Q3: What is the primary downstream cellular consequence of this compound treatment? The allosteric activation of the IRE1α RNase domain by this compound leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[3][6] This splicing event produces a potent transcription factor, XBP1s, which upregulates genes involved in restoring endoplasmic reticulum (ER) homeostasis.
IRE1α Signaling Pathway and this compound's Point of Intervention
Caption: Mechanism of this compound action on the IRE1α pathway.
Section 2: Experimental Protocols and Data
This section provides guidelines for reagent preparation and a general protocol for treating primary cells with this compound.
Reagent Preparation and Storage
Proper preparation and storage of this compound are critical for experimental success. This compound is soluble in DMSO but insoluble in water and ethanol.[1]
| Parameter | Recommendation |
| Solvent | High-quality, anhydrous DMSO.[1] Moisture can reduce solubility.[1] |
| Stock Concentration | Prepare a high-concentration stock solution, for example, 10-30 mM (3.32-9.97 mg/mL) or higher in DMSO.[1] |
| Powder Storage | Store the powder at -20°C for up to 3 years.[1] |
| Stock Solution Storage | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1 year or at -20°C for up to 1 month.[1] |
Key Quantitative Parameters
| Parameter | Value | Description |
| IC50 (Autophosphorylation) | ~280 nM | The concentration of this compound required to inhibit 50% of IRE1α autophosphorylation in a cell-free assay.[1][4] |
| EC50 (RNase Activation) | ~460 nM | The concentration of this compound required to achieve 50% of the maximal activation of IRE1α RNase function.[1] |
| Molecular Weight | 332.36 g/mol | [1] |
General Protocol for this compound Treatment of Primary Cells
Primary cells are more sensitive than immortalized cell lines. Therefore, initial experiments should include a dose-response and time-course analysis to determine the optimal, non-toxic concentration.
Caption: General experimental workflow for this compound treatment of primary cells.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Q: My primary cells show high levels of toxicity and cell death after treatment. What can I do? A: This is a common issue, as this compound has been reported to be toxic at low micromolar concentrations and can cause proliferative blocks.[2][7][8] A study in an ovarian granulosa cell line also confirmed that this compound inhibits cell viability and induces apoptosis in a time- and dose-dependent manner.[9]
-
Solution 1: Optimize Concentration: Perform a dose-response experiment starting from a low concentration (e.g., high nM to low µM range) to find the highest non-toxic dose.
-
Solution 2: Reduce Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the shortest time required to observe the desired effect on XBP1 splicing.
-
Solution 3: Check Vehicle Toxicity: Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and run a vehicle-only control to rule out solvent toxicity.
-
Solution 4: Assess Cell Health: Primary cells must be healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells are more susceptible to drug-induced toxicity.[10]
Q: I am not observing the expected increase in XBP1 splicing after this compound treatment. What could be the cause? A: If you don't see the expected downstream effect, several factors could be at play.
-
Solution 1: Verify Reagent Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] Consider preparing a fresh stock from powder.
-
Solution 2: Increase Concentration/Time: Your current concentration may be too low or the incubation time too short for your specific primary cell type. Systematically increase the dose and/or duration of treatment.
-
Solution 3: Confirm Assay Sensitivity: Check your downstream analysis method. Ensure your RT-qPCR primers for spliced XBP1 are specific and efficient. Include a positive control for UPR induction (e.g., Thapsigargin or Tunicamycin) to validate the assay.[3]
-
Solution 4: Consider Cell-Type Specifics: The magnitude of the UPR and response to its modulators can vary significantly between different cell types.
Q: I observed a precipitate in my cell culture medium after adding this compound. How can I prevent this? A: Precipitation is likely due to the poor aqueous solubility of this compound.[1]
-
Solution 1: Pre-dilute in Medium: Do not add the highly concentrated DMSO stock directly to the well. First, perform an intermediate dilution of the this compound stock in pre-warmed culture medium, mix thoroughly by vortexing, and then add this solution to the cells.
-
Solution 2: Check Final DMSO Concentration: Ensure the final DMSO concentration remains below 0.5%, and preferably below 0.1%, as higher concentrations can affect both cells and compound solubility.
-
Solution 3: Ensure Proper Mixing: After adding the this compound-containing medium to your plate, gently swirl the plate to ensure even distribution and prevent localized high concentrations that could lead to precipitation.
Caption: Troubleshooting decision tree for common this compound experimental issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | IRE1 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 8. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of inhibiting IRE1α on the viability of ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Addressing Variability in APY29 Experimental Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes when using APY29.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ATP-competitive, allosteric modulator of Inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[1][2] It functions as a Type I kinase inhibitor.[3][4] this compound binds to the ATP-binding pocket of the IRE1α kinase domain, which leads to two divergent effects:
-
Inhibition of Autophosphorylation: It inhibits the trans-autophosphorylation of IRE1α with an IC50 of approximately 280 nM.[1][2][5][6]
-
Activation of RNase Activity: Paradoxically, by stabilizing the kinase domain in an active conformation, it allosterically activates the adjacent RNase domain of IRE1α.[1][3][7]
This dual activity makes this compound a valuable tool for studying the specific consequences of IRE1α RNase activation independent of its kinase-mediated signaling.
Q2: What are the common experimental applications of this compound?
This compound is primarily used to investigate the downstream effects of IRE1α's RNase activity. Common applications include:
-
Inducing XBP1 mRNA Splicing: this compound can activate the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of IRE1α RNase activation.[8]
-
Studying Regulated IRE1-Dependent Decay (RIDD): Researchers use this compound to study the degradation of specific mRNAs targeted by the IRE1α RNase.
-
Investigating Cellular Processes Modulated by IRE1α RNase: This includes studying its role in cell viability, apoptosis, and other cellular responses to ER stress.[9]
-
Differentiating Kinase vs. RNase Functions: By inhibiting the kinase activity while activating the RNase, this compound helps to dissect the distinct roles of these two IRE1α functions.[10]
Q3: How should I prepare and store this compound?
Proper handling and storage of this compound are critical for consistent experimental results.
Stock Solution Preparation:
-
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[5][11]
-
To aid dissolution, sonication or gentle heating may be used if precipitation occurs.[2]
-
For cell-based assays, the final concentration of DMSO in the culture medium should generally not exceed 0.1% to avoid solvent-induced cellular stress.[11]
Storage Recommendations:
| Storage Condition | Duration |
| Powder at -20°C | Up to 3 years[11] |
| Stock solution in DMSO at -80°C | Up to 1 year[11] |
| Stock solution in DMSO at -20°C | Up to 1 month[5] |
Note: It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[11] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity or Reduced Cell Viability
Question: I am observing significant cell death or a reduction in cell proliferation after treating my cells with this compound, even at low micromolar concentrations. What could be the cause?
Possible Causes and Solutions:
-
Inherent Toxicity: this compound has been reported to exhibit pleiotropic toxicity and can cause proliferative blocks at low micromolar concentrations in some cell lines.[1][12]
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration range and carefully monitor cell viability using methods like MTT or trypan blue exclusion assays.
-
-
Off-Target Effects: As a kinase inhibitor, this compound may have off-target effects that contribute to toxicity.[4]
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is below 0.1%.[11] Include a vehicle control (DMSO-treated cells) in your experiments to account for any solvent-related effects.
-
Data Summary: this compound vs. KIRA6 Toxicity
| Compound | Reported Toxicity | Recommended Action |
| This compound | Pleiotropic toxicity and proliferative blocks at low micromolar concentrations.[1][12] | Perform thorough dose-response analysis to identify a non-toxic working concentration. |
| KIRA6 | Negligible toxicity reported up to 10 μM.[1][12] | Can be used as a control to assess if toxicity is a general effect of IRE1α modulation or specific to this compound. |
Issue 2: Inconsistent or No Activation of IRE1α RNase Activity (e.g., no XBP1 splicing)
Question: I am not observing the expected increase in XBP1 splicing after treating my cells with this compound. What could be the reason?
Possible Causes and Solutions:
-
Suboptimal Concentration: The effective concentration of this compound can vary between cell lines.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for activating IRE1α RNase in your specific cell model. The EC50 for enhancing RNase function is reported to be around 460 nM.[5]
-
-
Compound Quality and Stability: Degradation of the this compound compound can lead to a loss of activity.
-
Solution: Ensure that the compound has been stored correctly and is within its expiration date. If in doubt, purchase a new batch of the compound and verify its purity.
-
-
Cellular Context: The cellular state, including the basal level of ER stress, can influence the response to this compound.
-
Solution: Consider co-treatment with a low dose of an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) to sensitize the cells and enhance the effect of this compound. However, be mindful of the combined effects on cell viability.
-
-
Experimental Assay Sensitivity: The method used to detect XBP1 splicing may not be sensitive enough.
Issue 3: this compound Solubility Issues
Question: I am having trouble dissolving this compound, or it is precipitating out of my stock solution or culture medium. How can I improve its solubility?
Possible Causes and Solutions:
-
Improper Solvent: this compound is poorly soluble in aqueous solutions.
-
Solution: Use fresh, high-quality DMSO to prepare the initial stock solution.[5]
-
-
Precipitation upon Dilution: Diluting the DMSO stock directly into aqueous media can cause the compound to precipitate.
-
Solution: When preparing working solutions for in vivo or some in vitro applications, consider using a formulation with co-solvents like PEG300 and Tween-80 to improve solubility.[2][5] For cell culture, ensure thorough mixing when adding the DMSO stock to the media. If precipitation is observed in the culture dish, it may be necessary to use a lower concentration.
-
-
Storage Issues: Moisture absorption by DMSO can reduce the solubility of this compound.[5]
-
Solution: Use anhydrous DMSO and store stock solutions with desiccant to minimize moisture exposure.
-
Data Summary: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Up to 32 mg/mL (96.28 mM)[5] | Use of fresh, moisture-free DMSO is recommended. Sonication may be required.[11] |
| Water | Insoluble[5] | |
| Ethanol | Insoluble[5] |
Experimental Protocols
Protocol 1: Assessment of IRE1α Autophosphorylation by Western Blot
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel. For better separation of phosphorylated and unphosphorylated forms, consider using Phos-tag™ SDS-PAGE.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRE1α (Ser724) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total IRE1α and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Analysis of XBP1 mRNA Splicing by RT-PCR
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.
-
Forward Primer Example: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer Example: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Gel Electrophoresis:
-
Separate the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%).
-
The unspliced XBP1 product will be larger than the spliced product (which lacks the 26 bp intron).
-
Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualizations
Caption: this compound signaling pathway and its effect on IRE1α.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. APY 29 | IRE1 | Tocris Bioscience [tocris.com]
- 7. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | IRE1 | TargetMol [targetmol.com]
- 12. ophthalmology.ucsf.edu [ophthalmology.ucsf.edu]
- 13. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 14. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating APY29's Specificity for IRE1α: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. When the ER's folding capacity is overwhelmed, a state known as ER stress, the unfolded protein response (UPR) is activated to restore homeostasis. A key sensor and transducer of the UPR is the inositol-requiring enzyme 1α (IRE1α), a unique bifunctional enzyme possessing both a serine/threonine kinase and an endoribonuclease (RNase) domain. Given its central role in cell fate decisions under ER stress, IRE1α has emerged as a significant therapeutic target for a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.
This guide provides a detailed comparison of APY29, a modulator of IRE1α, with other well-characterized inhibitors. We present objective performance data, detailed experimental protocols, and visual diagrams to aid researchers in selecting the most appropriate tool for their studies of IRE1α signaling.
Comparative Performance of IRE1α Modulators
This compound is an ATP-competitive, allosteric modulator of IRE1α. It acts as a Type I kinase inhibitor, binding to the ATP-binding pocket of IRE1α and inhibiting its autophosphorylation. Paradoxically, this inhibition of the kinase domain leads to the allosteric activation of the adjacent RNase domain.[1][2] This dual action provides a unique pharmacological profile compared to other IRE1α inhibitors.
Below is a summary of the quantitative data for this compound and other commonly used IRE1α inhibitors, KIRA8 and STF-083010.
| Compound | Target Domain | Mechanism of Action | Kinase Activity (IC50) | RNase Activity (IC50/EC50) | Reference |
| This compound | Kinase | Type I Inhibitor, Allosteric RNase Activator | ~280 nM | ~460 nM (EC50) | [1][3][4][5] |
| KIRA8 (AMG-18) | Kinase | Kinase Inhibiting RNase Attenuator (KIRA) | Not explicitly stated, but inhibits RNase | 5.9 nM (IC50) | [6][7][8][9] |
| STF-083010 | RNase | Direct RNase Inhibitor | No effect | Potent inhibitor (specific IC50 not consistently reported) | [2][10][11] |
Experimental Protocols
Accurate validation of an inhibitor's specificity requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize IRE1α modulators.
IRE1α Kinase Inhibition Assay (Autophosphorylation)
This assay measures the ability of a compound to inhibit the autophosphorylation of the IRE1α kinase domain.
-
Reagents and Materials:
-
Recombinant human IRE1α protein (cytoplasmic domain)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Test compounds (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and autoradiography film or phosphoscreen
-
-
Procedure:
-
Incubate recombinant IRE1α with varying concentrations of the test compound (e.g., this compound) in kinase assay buffer for a predetermined time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP).
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated IRE1α by autoradiography or phosphoscreen.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[10]
-
IRE1α RNase Activity Assay (XBP1 Splicing)
This assay measures the endoribonuclease activity of IRE1α by monitoring the splicing of its primary substrate, XBP1 mRNA.
-
Method A: In Vitro FRET-based Assay
-
Reagents and Materials:
-
Recombinant human IRE1α protein
-
RNase assay buffer (similar to kinase buffer, but optimized for RNase activity)
-
A fluorogenic RNA substrate mimicking the XBP1 splice sites, labeled with a fluorophore and a quencher (e.g., FAM and BHQ).
-
Test compounds dissolved in DMSO.
-
Fluorescence plate reader.
-
-
Procedure:
-
Incubate recombinant IRE1α with varying concentrations of the test compound in RNase assay buffer.
-
Add the FRET-based XBP1 RNA substrate to initiate the reaction.
-
Monitor the increase in fluorescence over time, which results from the cleavage of the substrate and separation of the fluorophore and quencher.
-
Calculate the initial reaction rates and determine the IC50 or EC50 values for the test compound.
-
-
-
Method B: Cellular XBP1 Splicing Assay (RT-PCR)
-
Reagents and Materials:
-
Cell line of interest (e.g., HEK293T, HCT116).
-
ER stress-inducing agent (e.g., tunicamycin (B1663573) or thapsigargin).
-
Test compounds dissolved in DMSO.
-
RNA extraction kit (e.g., Trizol).
-
Reverse transcriptase and PCR reagents.
-
Primers flanking the 26-nucleotide intron of XBP1 mRNA.
-
Agarose (B213101) gel electrophoresis system.
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding tunicamycin or thapsigargin (B1683126) and incubate for an appropriate duration (e.g., 4-6 hours).
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using PCR with primers that flank the splice site.
-
Separate the PCR products on an agarose gel. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands.
-
Quantify the band intensities to determine the ratio of spliced to unspliced XBP1 and assess the inhibitory effect of the compound.[12][13][14]
-
-
Visualizing IRE1α Signaling and Inhibition
The following diagrams, generated using Graphviz, illustrate the IRE1α signaling pathway, the experimental workflow for inhibitor validation, and a logical comparison of the inhibitors discussed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. This compound | IRE1 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Kira8 | IRE1 | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
Cross-Validation of APY29 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of APY29, a selective IRE1α inhibitor, with genetic models of IRE1α modulation. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in robustly validating findings and understanding the nuances of targeting the IRE1α pathway in the unfolded protein response (UPR).
Introduction to this compound and the Imperative of Genetic Cross-Validation
This compound is a potent, ATP-competitive, type I kinase inhibitor of inositol-requiring enzyme 1α (IRE1α), a critical sensor and effector of the unfolded protein response (UPR).[1][2] Paradoxically, while this compound inhibits the kinase function of IRE1α (IC50 = 280 nM), it acts as an allosteric activator of its endoribonuclease (RNase) domain (EC50 = 460 nM), promoting the splicing of X-box binding protein 1 (XBP1) mRNA.[2][3] This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring endoplasmic reticulum (ER) homeostasis.
Pharmacological agents can exhibit off-target effects. Therefore, cross-validating the results obtained with small molecule inhibitors like this compound using genetic approaches, such as siRNA-mediated knockdown or gene knockout, is crucial for unequivocally attributing observed phenotypes to the modulation of the intended target. This guide provides a framework for such cross-validation studies.
Pharmacological vs. Genetic Modulation of IRE1α
The primary mechanism of action of this compound is the stabilization of the active conformation of the IRE1α kinase domain, which allosterically enhances its RNase activity.[1][4] In contrast, genetic models provide a direct means to ablate or reduce the expression of the IRE1α protein, thereby inhibiting both its kinase and RNase functions.
| Feature | This compound (Pharmacological) | Genetic Models (siRNA/Knockout) |
| Target | IRE1α kinase domain | ERN1 gene (encoding IRE1α) |
| Mechanism | Allosteric activation of RNase domain, inhibition of kinase autophosphorylation[1][2] | Reduced or complete loss of IRE1α protein expression |
| Effect on IRE1α | Divergent: ↓ Kinase activity, ↑ RNase activity[1] | Unified: ↓ Kinase and RNase activity |
| Temporal Control | Acute, reversible | Chronic (knockout) or transient (siRNA), generally irreversible within the experiment's timeframe |
| Specificity | Potential for off-target effects | High on-target specificity, but potential for compensatory mechanisms |
Comparative Data: this compound vs. Genetic Models
The following table summarizes the expected outcomes when studying the IRE1α pathway using this compound versus genetic knockdown or knockout. The data is synthesized from multiple studies investigating IRE1α signaling.
| Parameter | This compound Treatment | IRE1α Knockdown (siRNA) | IRE1α Knockout (KO) |
| IRE1α Autophosphorylation | Decreased[1][2] | Decreased protein, thus decreased phosphorylation | Absent |
| XBP1 mRNA Splicing | Increased[1][2] | Decreased/Abolished[5][6][7] | Abolished[3][8] |
| UPR Target Gene Expression (downstream of XBP1s) | Increased | Decreased/Abolished | Abolished |
| Cell Viability under ER Stress | Context-dependent | Generally decreased[5][7] | Embryonic lethal in mice; cell lines show increased susceptibility to ER stress[3][8] |
Experimental Protocols
siRNA-Mediated Knockdown of IRE1α
This protocol provides a general framework for the transient knockdown of IRE1α in cultured cells.
Materials:
-
IRE1α-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute 20 pmol of IRE1α siRNA or control siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions.
-
Incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Add the 200 µL of siRNA-lipid complexes drop-wise to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess IRE1α protein levels by Western blotting or mRNA levels by RT-qPCR to confirm knockdown efficiency.
XBP1 Splicing Assay by RT-PCR
This assay is used to measure the RNase activity of IRE1α by detecting the spliced form of XBP1 mRNA.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System)
-
Taq DNA polymerase and PCR reagents
-
Primers flanking the XBP1 splice site (human):
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Agarose (B213101) gel electrophoresis system
-
DNA loading dye and DNA ladder
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
Set up a PCR reaction with the following components: cDNA template, forward and reverse XBP1 primers, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Mix the PCR products with DNA loading dye and run on a 2.5-3% agarose gel.
-
Visualize the DNA bands under UV light.
-
The unspliced XBP1 (uXBP1) will appear as a larger band (e.g., ~145 bp in human), and the spliced XBP1 (sXBP1) will be a smaller band (e.g., ~119 bp in human) due to the removal of a 26-nucleotide intron.[9]
-
Visualizations
Caption: IRE1α signaling pathway modulation by this compound.
Caption: Experimental workflow for cross-validation.
Caption: Logical relationship for cross-validation.
References
- 1. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deletion of the Unfolded Protein Response Transducer IRE1α Is Detrimental to Aging Photoreceptors and to ER Stress-Mediated Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of IRE1α inhibits colonic tumorigenesis through decreasing β-catenin and IRE1α targeting suppresses colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IRE1α siRNA relieves endoplasmic reticulum stress-induced apoptosis and alleviates diabetic peripheral neuropathy in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A note on our IRE1 knockout mammalian cells | Ron Lab [ron.cimr.cam.ac.uk]
- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the On-Target Effects of APY29: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise on-target effects of chemical probes is paramount. APY29, a known modulator of the unfolded protein response (UPR), offers a compelling case study in the complexities of targeting the bifunctional kinase/endoribonuclease IRE1α. This guide provides a comparative analysis of this compound's performance against other IRE1α modulators, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
This compound is a type I kinase inhibitor that targets the ATP-binding site of IRE1α.[1][2] This interaction leads to a dual, seemingly paradoxical, effect: it inhibits the autophosphorylation of IRE1α while allosterically activating its RNase function.[1][2][3][4] However, the utility of this compound for in vivo studies has been hampered by observations of pleiotropic toxicity at micromolar concentrations, which has, in some cases, prevented the assessment of its on-target effects in living organisms.[5] This has spurred the development and characterization of alternative IRE1α modulators with different mechanisms of action.
Comparative Analysis of IRE1α Modulators
To provide a clear comparison of this compound's on-target effects, this section contrasts its activity with other well-characterized IRE1α inhibitors. These alternatives include type II kinase inhibitors, which also target the ATP-binding pocket but with a different conformational outcome, and direct RNase inhibitors.
| Compound | Type | Target Domain | Effect on Kinase Activity | Effect on RNase Activity | IC50 (Kinase Inhibition) | EC50 (RNase Activation) | Key Characteristics |
| This compound | Type I Kinase Inhibitor | Kinase (ATP-binding site) | Inhibition | Activation | ~280 nM[1][2] | ~460 nM[1] | Allosteric activator of RNase; pleiotropic toxicity observed[5] |
| Compound 3 | Type II Kinase Inhibitor | Kinase (ATP-binding site) | Inhibition | Inhibition | - | - | Opposing effect to this compound on RNase activity through the same binding site[3] |
| Sunitinib | Type I Kinase Inhibitor | Kinase (ATP-binding site) | Inhibition | Activation | - | - | Promiscuous inhibitor; activates RNase activity similar to this compound[3] |
| KIRA6 | Type I Kinase Inhibitor | Kinase (ATP-binding site) | Inhibition | Inhibition | - | - | Protects against ER stress-mediated cell degeneration in vivo[5] |
| STF-083010 | Covalent RNase Inhibitor | RNase (Active site) | No effect | Inhibition | - | - | Directly inhibits RNase activity through covalent modification[3] |
Signaling Pathway and Modulator Action
The endoplasmic reticulum (ER) transmembrane protein IRE1α is a central regulator of the UPR. Upon ER stress, IRE1α dimerizes and autophosphorylates, which in turn activates its C-terminal RNase domain. This RNase activity initiates the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis.
Below is a diagram illustrating the IRE1α signaling pathway and the points of intervention for this compound and its alternatives.
Caption: IRE1α signaling pathway under ER stress and points of modulation by different inhibitor types.
Experimental Protocols
Validation of the on-target effects of this compound and its alternatives relies on a series of well-defined biochemical and cellular assays. Below are the methodologies for key experiments cited in the literature.
In Vitro IRE1α Kinase Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the autophosphorylation of IRE1α.
-
Reagents: Recombinant human IRE1α cytoplasmic domain, [γ-³²P]ATP, kinase reaction buffer, test compounds (e.g., this compound).
-
Procedure:
-
Recombinant IRE1α is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The gel is dried, and the incorporation of ³²P into IRE1α is quantified by autoradiography and densitometry.
-
IC50 values are calculated from the dose-response curves.
-
In Vitro IRE1α RNase Activity Assay (FRET-based)
This assay quantifies the endoribonuclease activity of IRE1α by measuring the cleavage of a specific RNA substrate.
-
Reagents: Recombinant human IRE1α cytoplasmic domain, a FRET-quenched RNA oligonucleotide substrate mimicking the XBP1 splice sites, RNase reaction buffer, test compounds.
-
Procedure:
-
Recombinant IRE1α is pre-incubated with the test compound at various concentrations in an RNase reaction buffer.
-
The FRET-based RNA substrate is added to initiate the reaction.
-
Cleavage of the substrate by the IRE1α RNase domain separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Fluorescence is monitored over time using a plate reader.
-
EC50 (for activators) or IC50 (for inhibitors) values are determined from the dose-response curves of reaction rates.
-
Cellular XBP1 mRNA Splicing Assay
This assay assesses the effect of a compound on IRE1α RNase activity within a cellular context.
-
Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and then treated with an ER stress-inducing agent (e.g., thapsigargin (B1683126) or tunicamycin) in the presence of various concentrations of the test compound.
-
RNA Extraction and RT-PCR:
-
After the treatment period, total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
PCR is carried out using primers that flank the splice site of XBP1 mRNA.
-
-
Analysis:
-
The PCR products corresponding to the unspliced (XBP1u) and spliced (XBP1s) forms of XBP1 mRNA are resolved by agarose (B213101) gel electrophoresis.
-
The intensity of the bands is quantified to determine the ratio of spliced to unspliced XBP1 mRNA.
-
Experimental Workflow for Compound Validation
The following diagram outlines a typical workflow for validating the on-target effects of a potential IRE1α modulator like this compound.
Caption: A generalized workflow for the validation of IRE1α modulators from in vitro to in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of IRE1α Modulators: APY29 vs. STF-083010
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely studied modulators of the Inositol-requiring enzyme 1α (IRE1α), APY29 and STF-083010. IRE1α is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular stress pathway implicated in a variety of diseases, including cancer and metabolic disorders. Understanding the distinct mechanisms and efficacy of these compounds is crucial for their application in research and therapeutic development.
At a Glance: Key Differences
| Feature | This compound | STF-083010 |
| Target | IRE1α Kinase Domain (ATP-binding pocket) | IRE1α RNase Domain |
| Mechanism of Action | Type I kinase inhibitor; inhibits autophosphorylation but allosterically activates the RNase domain. | Specifically inhibits the endonuclease (RNase) activity without affecting the kinase activity. |
| IC50 (Kinase Inhibition) | 280 nM (for autophosphorylation)[1][2] | Does not inhibit kinase activity[3][4][5] |
| EC50 (RNase Activation) | 460 nM[1] | N/A |
| IC50 (RNase Inhibition) | N/A (activator) | ~25-30 µM (cell-free)[4]; also effective in cells at concentrations like 60 µM[6] |
| Effect on XBP1 Splicing | Enhances | Inhibits |
| Reported In Vivo Activity | Limited by toxicity at low micromolar concentrations[7] | Demonstrates anti-myeloma activity in xenograft models[3][8] |
| Primary Research Application | Tool compound to study the divergent roles of IRE1α kinase and RNase functions. | Probing the consequences of specific IRE1α RNase inhibition in various disease models. |
Signaling Pathway and Mechanism of Action
The Unfolded Protein Response is a critical cellular signaling network. IRE1α, a key sensor of this pathway, possesses both kinase and endoribonuclease (RNase) domains. Upon activation by endoplasmic reticulum (ER) stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity primarily targets X-box binding protein 1 (XBP1) mRNA, catalyzing an unconventional splicing event that produces the active transcription factor XBP1s. XBP1s then upregulates genes that help to resolve ER stress.
Caption: The IRE1α signaling pathway and points of intervention for this compound and STF-083010.
This compound is a type I kinase inhibitor that binds to the ATP-binding site of IRE1α. This binding event inhibits the autophosphorylation of IRE1α but, paradoxically, allosterically activates its RNase domain.[1][2][7] This divergent modulation makes this compound a unique tool for dissecting the distinct downstream effects of IRE1α's kinase and RNase activities.[9]
STF-083010 , in contrast, is a specific inhibitor of the IRE1α endonuclease activity.[3][4][5] It does not affect the kinase function of IRE1α.[3][4][5][8] By directly blocking the RNase active site, STF-083010 prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the pro-survival XBP1s protein.[4][5] This leads to unresolved ER stress, which can trigger apoptosis, particularly in cells highly dependent on the UPR for survival, such as multiple myeloma.[4][10]
Comparative Efficacy
The distinct mechanisms of this compound and STF-083010 lead to different biological outcomes and potencies.
Quantitative Comparison of In Vitro Efficacy
| Parameter | This compound | STF-083010 |
| IRE1α Kinase Inhibition (IC50) | 280 nM[1][2] | Not applicable[3][4][5] |
| IRE1α RNase Modulation | Activation (EC50 = 460 nM)[1] | Inhibition (IC50 ≈ 25-30 µM)[4] |
STF-083010 has demonstrated significant anti-myeloma activity in xenograft models, inhibiting tumor growth.[3] It has also been shown to reverse tamoxifen (B1202) resistance in breast cancer models.[11] In contrast, the in vivo application of this compound is hampered by its reported toxicity at low micromolar concentrations.[7]
Caption: Logical comparison of the mechanisms of this compound and STF-083010 on IRE1α.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment of these compounds. Below are summarized protocols for key experiments cited in the literature.
IRE1α In Vitro Kinase Assay (for this compound)
-
Objective: To determine the IC50 of this compound for IRE1α autophosphorylation.
-
Principle: This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a recombinant IRE1α kinase domain.
-
Procedure:
-
Purified recombinant human IRE1α cytoplasmic domain is incubated in a kinase buffer containing MgCl₂, ATP, and [γ-³²P]ATP.
-
Varying concentrations of this compound (or DMSO as a vehicle control) are added to the reaction mixtures.
-
The reactions are initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 30 minutes).
-
Reactions are stopped by adding SDS-PAGE loading buffer.
-
The reaction products are resolved by SDS-PAGE.
-
The gel is dried and exposed to a phosphor screen to visualize the radiolabeled, autophosphorylated IRE1α.
-
The radioactivity of the bands is quantified, and the IC50 value is calculated from the dose-response curve.[8]
-
IRE1α In Vitro Endonuclease Assay (for STF-083010)
-
Objective: To determine the IC50 of STF-083010 for IRE1α RNase activity.
-
Principle: This assay often uses a fluorescently-labeled RNA stem-loop substrate that mimics the XBP1 mRNA cleavage site. Cleavage by IRE1α separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
Procedure:
-
Recombinant IRE1α is pre-incubated with varying concentrations of STF-083010 (or DMSO control) in an RNase buffer.
-
The reaction is initiated by the addition of the fluorogenic RNA substrate.
-
The increase in fluorescence is monitored over time using a plate reader.
-
The initial reaction velocities are calculated from the linear phase of the fluorescence curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]
-
Cellular XBP1 Splicing Assay (RT-PCR)
-
Objective: To assess the effect of this compound or STF-083010 on IRE1α activity in a cellular context.
-
Principle: This assay measures the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA transcripts using reverse transcription PCR (RT-PCR).
-
Procedure:
-
Cells (e.g., multiple myeloma RPMI 8226 cells) are pre-treated with the inhibitor (this compound or STF-083010) for a specified time (e.g., 1 hour).
-
ER stress is induced using an agent like thapsigargin (B1683126) or tunicamycin (B1663573) for a further period (e.g., 4-6 hours).
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
PCR is performed using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
The PCR products are resolved on an agarose (B213101) gel. The unspliced and spliced forms will appear as distinct bands of different sizes.
-
The intensity of the bands is quantified to determine the extent of splicing inhibition or activation.[8]
-
Caption: A generalized experimental workflow for evaluating IRE1α modulators.
Conclusion
This compound and STF-083010 are both valuable chemical probes for studying the IRE1α signaling pathway, but their efficacy and applications differ significantly.
-
This compound acts as a dual modulator, inhibiting kinase activity while activating the RNase domain. Its primary utility is as a research tool to uncouple these two functions of IRE1α. Its therapeutic potential is likely limited by toxicity.[7]
-
STF-083010 is a specific inhibitor of the IRE1α RNase domain, making it a more direct tool for investigating the consequences of blocking the XBP1 splicing arm of the UPR.[3][4][5] Its demonstrated efficacy in preclinical cancer models suggests that specific inhibition of IRE1α's RNase activity is a viable therapeutic strategy.[3][11][12]
The choice between these two compounds depends entirely on the experimental goal. For dissecting the nuanced roles of IRE1α's catalytic domains, this compound is a suitable choice. For inhibiting the adaptive UPR pathway with a view towards therapeutic applications, STF-083010 is the more relevant and validated compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. IRE1 Inhibitor I, STF-083010 The IRE1 Inhibitor I, STF-083010 controls the biological activity of IRE1. This small molecule/inhibitor is primarily used for Biochemicals applications. [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of inositol-requiring enzyme 1-alpha inhibition in endoplasmic reticulum stress and apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel chemical, STF-083010, reverses tamoxifen-related drug resistance in breast cancer by inhibiting IRE1/XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ora.ox.ac.uk [ora.ox.ac.uk]
Unraveling the Allosteric Activation of IRE1α by APY29: A Mutagenesis-Validated Mechanism
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of chemical probes is paramount. This guide provides a comparative analysis of APY29, a selective modulator of the unfolded protein response (UPR) sensor IRE1α, and its alternatives. Through a detailed examination of experimental data, with a focus on mutagenesis studies, we validate the unique allosteric mechanism of this compound.
This compound is an ATP-competitive inhibitor of the kinase domain of Inositol-requiring enzyme 1α (IRE1α), a key transducer of the UPR. Paradoxically, while inhibiting the kinase activity of IRE1α, this compound allosterically activates its endoribonuclease (RNase) domain.[1] This dual activity provides a valuable tool to dissect the distinct roles of IRE1α's enzymatic functions. This guide will delve into the experimental evidence that substantiates this mechanism, comparing this compound with other IRE1α modulators that exhibit different modes of action.
Comparative Analysis of IRE1α Modulators
The functional effects of this compound on IRE1α are best understood when compared with other classes of inhibitors. The following table summarizes the key quantitative data for this compound and its alternatives, highlighting their differential impact on IRE1α's kinase and RNase activities.
| Compound | Type | Target Domain | Effect on Kinase Activity (Autophosphorylation) | Effect on RNase Activity | IC50/EC50 |
| This compound | Type I Kinase Inhibitor | Kinase | Inhibition | Activation | IC50 = 280 nM (Kinase)[1][2] |
| Compound 3 | Type II Kinase Inhibitor | Kinase | Inhibition | Inhibition | IC50 = 210 nM (Kinase) |
| Sunitinib | Type I Kinase Inhibitor | Kinase | Inhibition | Activation | - |
| STF-083010 | RNase Inhibitor | RNase | No Effect | Inhibition | - |
| KIRA6 | Type II Kinase Inhibitor | Kinase | Inhibition | Inhibition | - |
Validation of this compound's Mechanism Through Mutagenesis
Site-directed mutagenesis is a powerful technique to validate the binding site and mechanism of action of a small molecule inhibitor. Studies utilizing mutant forms of IRE1α have been pivotal in confirming the allosteric activation of the RNase domain by this compound.
One key study investigated the effects of this compound on the IRE1α P830L mutant.[3] This mutation, found in some cancers, impairs the kinase activity and subsequently the RNase function of IRE1α.[3] Remarkably, this compound was able to rescue the RNase activity of the P830L mutant, demonstrating that its allosteric activation is independent of a fully functional kinase domain.[3] This finding strongly supports the model where this compound binding to the ATP pocket induces a conformational change that directly activates the RNase domain.
Another critical piece of evidence comes from the co-crystal structure of yeast IRE1α in complex with this compound. This structure reveals that this compound binds to the ATP-binding pocket of the kinase domain, stabilizing it in an active conformation.[2] This stabilization is thought to be the basis for the allosteric activation of the adjacent RNase domain.
Signaling Pathway of IRE1α Modulation
The following diagram illustrates the signaling pathway of IRE1α and the points of intervention for different classes of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Divergent allosteric control of the IRE1α endoribonuclease using kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
